2,2,4-Trimethyl-1,2-dihydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
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Molecular Formula |
C12H15N | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Related CAS |
31014-67-2, 26780-96-1 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |
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| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |
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DSSTOX Substance ID |
DTXSID0025070 | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Molecular Weight |
173.25 g/mol | |
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Physical Description |
1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
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| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Boiling Point |
491 to 500 °F at 743 mmHg (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Flash Point |
214 °F (NTP, 1992), 101 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Density |
1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Color/Form |
LIGHT TAN POWDER | |
CAS No. |
147-47-7, 26780-96-1 | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |
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| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
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| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |
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| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
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| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |
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| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |
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| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Melting Point |
79 to 81 °F (NTP, 1992), 120 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Antioxidant Mechanism of 2,2,4-Trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the antioxidant properties of 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ), a synthetic heterocyclic compound recognized for its stabilizing effects in various industrial applications and of growing interest in the biomedical field. This document elucidates the core chemical mechanisms underlying its antioxidant activity, with a focus on free radical scavenging pathways. While quantitative antioxidant data for the parent TMDHQ molecule is limited in publicly available literature, this guide presents data from closely related derivatives to illustrate the potent antioxidant capacity of the dihydroquinoline scaffold. Detailed experimental protocols for key antioxidant assays and visualizations of the proposed mechanisms and workflows are provided to support further research and development.
Introduction
This compound (TMDHQ) is a well-established aminic antioxidant, primarily utilized as a stabilizer in the rubber and polymer industries to prevent degradation caused by oxidation.[1] Its molecular structure, featuring a partially saturated quinoline ring with methyl substituents, imparts significant reactivity towards free radicals, thereby protecting materials from oxidative damage.[1] Beyond its industrial applications, the dihydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including hepatoprotective and neuroprotective effects, largely attributed to their antioxidant and anti-inflammatory properties.[2][3] This guide delves into the fundamental antioxidant mechanism of TMDHQ, providing a technical resource for researchers exploring its potential in drug development and other biomedical applications.
Core Antioxidant Mechanism
The primary antioxidant action of this compound and its derivatives is attributed to their ability to act as free radical scavengers. This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism, with a potential contribution from the Single Electron Transfer-Proton Transfer (SET-PT) mechanism, particularly in polar solvents.
Hydrogen Atom Transfer (HAT) Mechanism
The nitrogen atom within the dihydroquinoline ring possesses a labile hydrogen atom. In the presence of a free radical (R•), TMDHQ can donate this hydrogen atom, thereby neutralizing the radical and terminating the oxidative chain reaction. This process results in the formation of a stable, resonance-delocalized TMDHQ radical, which is significantly less reactive than the initial free radical.
The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen donation. Computational studies, such as those employing Density Functional Theory (DFT), on TMDHQ derivatives have been used to analyze the electronic properties and predict the antioxidant activity by calculating parameters like BDE.[4]
dot
Caption: Hydrogen Atom Transfer (HAT) mechanism of TMDHQ.
Single Electron Transfer-Proton Transfer (SET-PT) Mechanism
In polar environments, the antioxidant activity may also proceed via a two-step SET-PT mechanism. In this pathway, TMDHQ first donates an electron to the free radical, forming a TMDHQ radical cation and a radical anion. Subsequently, the TMDHQ radical cation releases a proton to fully neutralize the radical species. The favorability of this mechanism is influenced by the ionization potential (IP) and proton affinity (PA) of the antioxidant molecule.
dot
Caption: Single Electron Transfer-Proton Transfer (SET-PT) mechanism.
Quantitative Antioxidant Activity Data
As of the latest literature review, specific quantitative antioxidant activity data (e.g., IC50 values) for the parent this compound is not extensively reported in peer-reviewed journals. However, studies on its hydroxylated derivatives provide valuable insights into the antioxidant potential of the dihydroquinoline scaffold. The introduction of a hydroxyl group on the aromatic ring is expected to enhance the antioxidant activity due to the additional site for hydrogen donation.
| Compound | Assay | IC50 Value | Reference |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo reduction of oxidative stress markers | Not Applicable (Qualitative) | [5][6][7] |
| 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo reduction of lipid peroxidation | Not Applicable (Qualitative) | [8] |
Note: The table summarizes the observed antioxidant effects of TMDHQ derivatives. The absence of specific IC50 values is due to the nature of the in vivo studies cited.
Experimental Protocols
The following sections provide detailed methodologies for common in vitro assays used to evaluate the antioxidant activity of compounds like TMDHQ.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compound (TMDHQ or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test and Control Solutions: Dissolve the test compound and the positive control in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
dot
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compound (TMDHQ or its derivatives)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
dot
Caption: Experimental workflow for the ABTS assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain homogenate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Biological sample (e.g., rat brain homogenate)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Inducing agent (e.g., FeSO4)
-
Test compound (TMDHQ or its derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a homogenate of the biological tissue in a suitable buffer.
-
Induction of Lipid Peroxidation:
-
Incubate the homogenate with the test compound or positive control at various concentrations.
-
Induce lipid peroxidation by adding an inducing agent like FeSO4.
-
-
TBARS Reaction:
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes. This will form a pink-colored adduct with MDA.
-
-
Measurement: Cool the samples and measure the absorbance of the pink-colored solution at 532 nm.
-
Calculation: The concentration of MDA is determined using a standard curve of MDA. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated groups to the control group (with the inducing agent but without the antioxidant).
dot
Caption: Experimental workflow for the lipid peroxidation inhibition assay.
Conclusion
This compound possesses a core chemical structure that is conducive to potent antioxidant activity, primarily through the mechanism of hydrogen atom transfer to neutralize free radicals. While direct quantitative in vitro antioxidant data for the parent molecule is sparse in the literature, studies on its hydroxylated derivatives confirm the significant antioxidant potential of the dihydroquinoline scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the antioxidant efficacy of TMDHQ and its analogs. Such research is crucial for unlocking the potential of this class of compounds in the development of novel therapeutics for oxidative stress-related diseases. Further studies are warranted to generate specific IC50 values for TMDHQ in standard antioxidant assays to allow for direct comparison with other well-known antioxidants.
References
- 1. This compound (TMQ) For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening eco-friendliness tire antioxidants alternatives: functional this compound derivatives design and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound of significant industrial importance as an antioxidant and a valuable scaffold in medicinal chemistry. This document details the primary reaction pathways, presents quantitative data for various catalytic systems, and provides detailed experimental protocols.
Overview of Synthetic Routes
The synthesis of this compound is predominantly achieved through the acid-catalyzed condensation of aniline with acetone or its derivatives, such as mesityl oxide and diacetone alcohol.[1] While the overall transformation appears straightforward, the reaction mechanism is complex and can proceed through multiple pathways, often leading to the formation of oligomeric co-products.[2][3] The commercial product is typically a mixture of the monomer, dimer, trimer, and higher oligomers.[3] The reaction is a variation of the Skraup-Doebner-von Miller quinoline synthesis.[4]
Two primary mechanistic pathways are generally proposed:
-
The Schiff Base Pathway: This route involves the initial reaction of aniline with acetone to form an enamine or Schiff base, which then reacts with another molecule of acetone or its enamine equivalent, followed by cyclization and dehydration.[2]
-
The Mesityl Oxide Pathway: In this pathway, two molecules of acetone first undergo an aldol condensation followed by dehydration to form mesityl oxide. Aniline then undergoes a conjugate addition to mesityl oxide, followed by cyclization and tautomerization to yield the final product.[2]
The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired monomeric product and influencing the overall yield.
Reaction Pathways and Mechanisms
The acid-catalyzed condensation of aniline and acetone to form this compound can be visualized through two principal mechanistic routes.
Pathway 1: The Schiff Base Intermediate Route
This pathway commences with the formation of an N-isopropenylaniline intermediate from the reaction of aniline and acetone. This intermediate then reacts with a protonated acetone molecule, leading to a carbocation that subsequently attacks the aniline ring to initiate cyclization.
Pathway 2: The Mesityl Oxide Intermediate Route
Alternatively, the reaction can proceed through the initial self-condensation of acetone to form mesityl oxide. Aniline then acts as a nucleophile in a conjugate addition to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.[2]
Quantitative Data Presentation
The yield of this compound is highly dependent on the catalyst, temperature, and reactants used. The following tables summarize quantitative data from various synthetic approaches.
Homogeneous Catalysis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Aniline, Acetone | 100 | 5.5 | ~28 | [1] |
| HCl | Aniline, Acetone | 130-140 | 6 | ~19 | [1] |
| p-Toluenesulfonic acid | Aniline, Acetone | 140-145 | 6 | 59.5 | [1] |
| BF₃/Aniline complex | Aniline, Acetone | 100-105 | 8 | ~69 | [1] |
| HF/BF₃ | Aniline, Mesityl Oxide | 140-150 | 4 | 82.8 | [1] |
| Sc(OTf)₃ | Aniline, Acetone | Room Temp | 2-6 | 65 | [5] |
| Zn(OTf)₂ | Aniline, Acetone | Room Temp | 22 | 70-80 | [5] |
Heterogeneous Catalysis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Aniline Conversion (%) | TMQ Selectivity (%) | Reference |
| H-Y-MMM Zeolite | Aniline, Acetone | 60-230 | 6-23 | - | - | [5] |
| H-Ymmm Zeolite | Aniline, Acetone | - | - | 100 | up to 68 | [6] |
| ASM | Aniline, Acetone | - | - | 100 | up to 68 | [6] |
| Zn₀.₅TPA/Al₂O₃ | Aniline, Acetone | - | - | 51.5 | - | [7] |
| Sulfonic acid-type macroreticular cation exchange resin | Aniline, Acetone | - | - | - | - | [8] |
| MOF-199 | Aniline, Acetone | - | - | Excellent | - | [6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis using a Homogeneous Catalyst (HF/BF₃)
This protocol is adapted from a patented process demonstrating high yield.[1]
Materials:
-
Aniline (420 g, 4.51 moles)
-
45% Hydrofluoric acid (8.02 g, 0.18 mole)
-
Boron trifluoride hydrate (8.55 g, 0.09 mole)
-
Mesityl oxide (531.1 g, 5.41 moles)
Procedure:
-
Charge a suitable reaction flask with aniline, 45% hydrofluoric acid, and boron trifluoride hydrate.
-
Heat the mixture to 140°C.
-
Add mesityl oxide to the reaction mixture over a period of four hours while maintaining the internal temperature between 140°C and 145°C.
-
Continuously remove the water formed during the reaction by distillation.
-
After the addition of mesityl oxide is complete, maintain the temperature at 140-150°C for an additional hour.
-
Recover unreacted aniline by distillation.
-
Purify the product by vacuum distillation to yield this compound.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Zeolite)
This generalized protocol is based on the use of zeolite catalysts.[5]
Materials:
-
Aniline
-
Acetone
-
Micro-meso-macroporous zeolite H-Y-MMM catalyst (5-20% by weight)
Procedure:
-
Combine aniline, acetone, and the H-Y-MMM zeolite catalyst in a reaction vessel.
-
Heat the reaction mixture to a temperature between 60°C and 230°C.
-
Maintain the reaction for a period of 6 to 23 hours.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Remove the excess acetone and unreacted aniline by distillation.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Conclusion
The synthesis of this compound via the condensation of aniline and acetone is a well-established yet mechanistically intricate process. High yields of the monomeric product can be achieved through careful selection of catalysts and optimization of reaction conditions. While homogeneous catalysts like HF/BF₃ have demonstrated high efficacy, recent research into heterogeneous catalysts such as zeolites and supported metal catalysts offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. This guide provides a foundational understanding of the key synthetic pathways and methodologies for researchers and professionals in the field.
References
- 1. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4514570A - Process for the preparation of this compound compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Aminopterin (CAS 147-47-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Aminopterin (CAS 147-47-7). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.
Core Physicochemical Properties
Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent.[1] Its therapeutic and research applications are underpinned by its distinct physicochemical characteristics.
General Properties
| Property | Value | Source |
| CAS Number | 147-47-7 | [2] |
| Molecular Formula | C₁₉H₂₀N₈O₅ | [2] |
| Molecular Weight | 440.41 g/mol | [3] |
| Appearance | Yellow to orange crystalline powder | [3] |
| Form | Crystalline solid | [2] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Aminopterin.
| Property | Value | Method | Source |
| Melting Point | 225 °C (437 °F) | Capillary Method | [3] |
| Solubility | |||
| in Water | Slightly soluble (0.3 mg/mL) | Shake-Flask | [3] |
| in Boiling Water | 100 mg/mL | Not Specified | [3] |
| in DMSO | Soluble (up to 88 mg/mL) | Not Specified | [4] |
| in Methanol | Soluble | Not Specified | [5] |
| in Ethanol | Slightly soluble | Not Specified | [2] |
| in 2 M NaOH | 50 mg/mL | Not Specified | [3] |
| pKa | One of the carboxylic acid moieties has a pKa of 5.5 | Potentiometric Titration | [6] |
| LogP | -2.1 | Calculated | PubChem |
| Vapor Pressure | 2.3 x 10⁻¹⁹ mmHg at 25 °C | Estimated | PubChem |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation of research findings.
Determination of Melting Point (Capillary Method)
The melting point of Aminopterin is determined using the capillary method as outlined in the United States Pharmacopeia (USP) <741>.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Sealed capillary tubes (0.8–1.2 mm internal diameter)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of dry Aminopterin powder is introduced into a capillary tube to form a packed column of 2.5–3.5 mm in height.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. The heating rate is then reduced to 1–2°C per minute.[7]
-
Observation: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded to define the melting range. For pure substances like Aminopterin, a sharp melting point is expected.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of Aminopterin is added to a flask containing a known volume of purified water.
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of Aminopterin in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups in a molecule.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stirring plate and stir bar
-
Titration vessel
Procedure:
-
Solution Preparation: A solution of Aminopterin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like water:ethanol (1:1, v/v) to ensure complete dissolution. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), added in small, precise increments.[10]
-
Data Collection: The pH of the solution is measured after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which half of the ionizable group has been titrated.[10]
Mechanism of Action and Signaling Pathway
Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[11] This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of Aminopterin on DHFR can be quantified using a spectrophotometric assay that monitors the oxidation of NADPH.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Aminopterin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and a serial dilution of Aminopterin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of Aminopterin or a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding to the enzyme.[11]
-
Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. The percentage of inhibition is calculated for each Aminopterin concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The following diagrams illustrate the folate metabolic pathway and the mechanism of Aminopterin inhibition.
Caption: Folate metabolic pathway and DHFR inhibition by Aminopterin.
The diagram above illustrates how Aminopterin acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR), thereby blocking the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF). This disruption halts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.
Caption: Mechanism of HAT medium selection using Aminopterin.
This workflow illustrates the use of Aminopterin in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for the selection of hybridoma cells. Aminopterin blocks the de novo nucleotide synthesis pathway. Myeloma cells, which are deficient in the salvage pathway enzyme HGPRT, cannot survive. Spleen cells have a limited lifespan. Only the hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway from the spleen cell parent, can utilize the supplemented hypoxanthine and thymidine to survive and proliferate.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. toku-e.com [toku-e.com]
- 6. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 8. thinksrs.com [thinksrs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benchchem.com [benchchem.com]
2,2,4-Trimethyl-1,2-dihydroquinoline monomer vs. polymer structure
An In-depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline: Monomer vs. Polymer Structure
Executive Summary
This compound (TMQ), often referred to as Acetone-anil, is a potent aminic antioxidant vital in the stabilization of rubbers and various plastics.[1] While frequently represented by its monomeric structure, the commercial-grade material is a complex amalgam of oligomers, including dimers, trimers, and tetramers.[1][2] This guide provides a detailed comparative analysis of the this compound monomer and its polymerized form, offering insights into their respective structures, properties, and synthesis protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of TMQ.
Monomer: this compound
The monomeric form of this compound is the fundamental building block of the widely used antioxidant. Its synthesis typically involves the acid-catalyzed condensation of aniline with acetone.[2]
Monomer Structure and Properties
The monomer is a heterocyclic compound with the chemical formula C12H15N.[1][3]
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, Acetone anil |
| CAS Number | 26780-96-1[1] |
| Molecular Formula | C12H15N[1][3] |
| Molar Mass | 173.259 g/mol [1] |
| Appearance | Solid[1], Light tan powder[3] |
| Density | 1.042 g/cm³ at 20°C[1] |
| Melting Point | 48°C (118°F)[1] |
| Boiling Point | 255-260°C at 743 mmHg[3] |
| Solubility in Water | 1 mg/L[1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ethyl acetate.[4][5] |
Experimental Protocol: Synthesis of the Monomer
The synthesis of this compound is generally achieved through the reaction of aniline with an acetone derivative in the presence of an acid catalyst.[2][6]
Objective: To synthesize this compound.
Materials:
-
Aniline
-
Acetone (or diacetone alcohol, mesityl oxide)
-
Acid catalyst (e.g., hydrogen fluoride and boron trifluoride, benzenesulfonic acid)[6][7]
-
Reaction vessel with a condenser
-
Heating and stirring apparatus
Procedure:
-
Charge the reaction vessel with aniline and the chosen acid catalyst. For instance, for every mole of aniline, 0.005 to 0.1 mole of a catalyst mixture of hydrogen fluoride and boron trifluoride can be used.[6]
-
Heat the mixture with stirring to a temperature between 80°C and 150°C.[6]
-
Gradually add the acetone derivative to the heated mixture.
-
Maintain the reaction temperature and continue stirring for several hours to ensure the completion of the condensation reaction.
-
Upon completion, the reaction mixture will contain the this compound monomer, along with by-products and the acid catalyst.[7]
-
The monomer can be purified from the mixture through processes such as neutralization, washing with a hydrocarbon inert solvent, and distillation under high temperature and low pressure (e.g., 130°C to 170°C and a vacuum of 1 kPa or less).[7]
Polymer: Poly(this compound)
The commercial antioxidant, commonly known as TMQ or RD, is a polymerized form of this compound.[2][8] This product is not a single high-molecular-weight polymer but rather a mixture of oligomers with varying degrees of polymerization, typically with n=2-4.[2]
Polymer Structure and Properties
The polymer consists of repeating units of the this compound monomer. Its properties are influenced by the distribution of dimers, trimers, and tetramers.[1][2]
Table 2: Physicochemical Properties of Poly(this compound)
| Property | Value |
| Synonyms | Antioxidant RD, TMQ, Flectol H, Nocrac 224[8][9] |
| CAS Number | 26780-96-1[7][8] |
| Molecular Formula | (C12H15N)n[2][8] |
| Molecular Weight | (173.26)n[10] |
| Appearance | Yellowish to amber pellets, powder, or flakes.[5][11] |
| Density | 1.08 g/cm³[7][8] |
| Softening/Melting Point | 72-94°C[11][12] or 80-100°C[10] |
| Boiling Point | >315°C[7][8] |
| Flash Point | 118.6°C[7][8] |
| Solubility in Water | <0.1 g/100 mL at 23°C[12] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene; poorly soluble in petroleum ether.[5][10] |
Experimental Protocol: Polymerization
The polymerization of the monomer occurs under acidic conditions, often as a subsequent step in the same reaction vessel where the monomer is synthesized.[2]
Objective: To polymerize this compound.
Materials:
-
This compound monomer (can be from the initial synthesis mixture)
-
Acid catalyst (already present from monomer synthesis)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Following the synthesis of the monomer, the reaction conditions (presence of acid catalyst and elevated temperature) are maintained to facilitate polymerization.
-
The condensation reaction to form the monomer is generally slower than the subsequent polymerization.[2]
-
The degree of polymerization can be influenced by reaction time, temperature, and catalyst concentration.
-
The resulting product is a mixture of the monomer and its oligomers (dimers, trimers, etc.).[2]
-
The final polymer product can be isolated and purified as required for its intended application.
Comparative Data Summary
For ease of comparison, the key quantitative properties of the monomer and polymer are presented side-by-side.
Table 3: Comparison of Monomer and Polymer Properties
| Property | Monomer (this compound) | Polymer (Poly(this compound)) |
| Molecular Formula | C12H15N | (C12H15N)n |
| Molar Mass ( g/mol ) | 173.259[1] | (173.26)n[10] |
| Appearance | Solid, light tan powder[1][3] | Yellowish to amber pellets, powder, or flakes[5][11] |
| Density (g/cm³) | 1.042 (at 20°C)[1] | 1.08[7][8] |
| Melting/Softening Point (°C) | 48[1] | 72-100[10][11][12] |
| Boiling Point (°C) | ~260[3][13] | >315[7][8] |
| Flash Point (°C) | 101[3] | 118.6[7][8] |
| Water Solubility | 1 mg/L[1] | <0.1 g/100 mL[12] |
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical processes.
Caption: Synthesis pathway for the TMQ monomer.
Caption: Polymerization of TMQ monomer into oligomers.
Caption: Generalized experimental workflow for TMQ polymer synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (TMQ) For Research [benchchem.com]
- 5. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 6. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Poly(this compound) - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound polymer|Antioxidant RD|Cas 26780-96-1|TMQ|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 147-47-7 | FT153116 [biosynth.com]
An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the free radical scavenging mechanism of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a potent aminic antioxidant. The document elucidates the core chemical principles governing its antioxidant activity, with a primary focus on the Hydrogen Atom Transfer (HAT) mechanism. While direct quantitative experimental data on the free radical scavenging activity of pure TMQ is limited in the available literature, this guide furnishes detailed experimental protocols for the standardized DPPH and ABTS assays, which are routinely employed to determine such antioxidant capacities. Furthermore, this guide presents visual representations of the antioxidant mechanisms and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
This compound (TMQ), often available in its polymerized form, is a widely recognized antioxidant, particularly valued in the rubber industry for its ability to mitigate the degradative effects of oxidation.[1][2] Its molecular structure, featuring a partially saturated quinoline ring with a secondary amine group, is central to its function as a formidable free radical scavenger.[3] The primary role of TMQ as an antioxidant is to interrupt the auto-oxidation chain reactions that lead to the deterioration of materials.[1] This is achieved by donating a hydrogen atom from its amine group to reactive free radicals, thereby neutralizing them and forming a stable, less reactive radical of its own.[3]
Core Free Radical Scavenging Mechanisms
The antioxidant activity of TMQ is predominantly attributed to its ability to engage in free radical scavenging through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT) Mechanism
The principal mechanism by which TMQ exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). In this process, the secondary amine group (-NH) within the dihydroquinoline structure donates a hydrogen atom to a highly reactive free radical (R•). This donation neutralizes the free radical, terminating the oxidative chain reaction.[1][3] Upon donating a hydrogen atom, the TMQ molecule itself becomes a stable nitroxide radical.[1][2] This newly formed radical is significantly less reactive than the initial free radical, effectively halting the propagation of oxidative damage.[3] The stability of the TMQ-derived radical is a crucial aspect of its antioxidant efficacy.
Figure 1: Generalized Hydrogen Atom Transfer (HAT) mechanism.
Single Electron Transfer (SET) Mechanism
While HAT is considered the primary pathway, the Single Electron Transfer (SET) mechanism may also contribute to the antioxidant activity of aminic antioxidants like TMQ. In the SET mechanism, the antioxidant donates a single electron to a free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the free radical. The radical cation can then undergo further reactions, such as deprotonation, to yield a stable radical. The feasibility of the SET mechanism is dependent on the ionization potential of the antioxidant and the electron affinity of the free radical.
Figure 2: Generalized Single Electron Transfer (SET) mechanism.
Byproducts of TMQ Antioxidant Activity
Upon reacting with free radicals, TMQ is converted into a more stable nitroxide radical. This radical can subsequently participate in termination reactions by reacting with another free radical. While detailed studies on the specific byproducts of TMQ's antioxidant reactions in biological or pharmaceutical contexts are not extensively available, in the context of rubber oxidation, it is understood that these reactions lead to the formation of stable, non-radical species, effectively breaking the oxidative cycle. Further research is required to fully characterize the metabolic fate and byproducts of TMQ in various systems.
Quantitative Analysis of Free Radical Scavenging Activity
The antioxidant efficacy of a compound is typically quantified using standardized in vitro assays. The most common assays for evaluating free radical scavenging activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to reduce a stable radical, and the results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Quantitative Data on Free Radical Scavenging Activity
| Compound | Assay | IC50 / TEAC Value | Reference |
| TMQ (this compound) | DPPH | Data not available in searched literature | - |
| TMQ (this compound) | ABTS | Data not available in searched literature | - |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH | 614.77 µM | [4] |
| Ascorbic Acid (Reference) | DPPH | Typically in the range of 2-10 µg/mL | General Knowledge |
| Trolox (Reference) | ABTS | 1.0 (by definition) | General Knowledge |
Note: The IC50 and TEAC values are highly dependent on the specific experimental conditions and should be interpreted in the context of the study in which they were determined.
Detailed Experimental Protocols
The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of TMQ's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with a maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectroscopic grade)
-
TMQ sample
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of TMQ in a suitable solvent (e.g., methanol, ethanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the TMQ sample or reference antioxidant to the wells.
-
For the control well, add 100 µL of the solvent used for the sample instead of the sample solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the TMQ sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
TMQ sample
-
Trolox (as a reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of TMQ and a series of dilutions as described for the DPPH assay.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the TMQ sample or Trolox standard to the wells.
-
For the control well, add 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a Trolox standard curve.
Figure 3: General experimental workflow for antioxidant capacity assays.
Conclusion
This compound (TMQ) is a potent antioxidant that primarily functions through a Hydrogen Atom Transfer (HAT) mechanism to neutralize deleterious free radicals. This action is central to its application in preventing oxidative degradation in various materials. While its efficacy is well-established in industrial contexts, there is a notable lack of publicly available, quantitative data from standardized in vitro antioxidant assays such as DPPH and ABTS for the pure compound. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such evaluations. Further studies are warranted to quantify the intrinsic free radical scavenging capacity of TMQ and to elucidate the full spectrum of its reaction byproducts and kinetic parameters. Such data would be invaluable for expanding its potential applications in the fields of drug development and materials science.
References
The Ascendance of a Scaffold: A Technical Guide to the Historical Development of Quinoline-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, famously leading to the development of antimalarial drugs like quinine, which was first isolated in 1820.[1] While its initial applications were not focused on antioxidant activity, the unique electronic properties of the quinoline ring system have since positioned it as a privileged structure in the design of potent antioxidant agents. This technical guide provides an in-depth exploration of the historical development of quinoline-based antioxidants, from their conceptual beginnings to their current standing as promising therapeutic candidates for mitigating oxidative stress-related pathologies. We will delve into key discoveries, quantitative antioxidant data, detailed experimental methodologies, and the intricate signaling pathways modulated by these versatile compounds.
Historical Perspective: From Coal Tar to Radical Scavengers
The journey of quinoline began in 1834 when it was first extracted from coal tar by Friedlieb Ferdinand Runge.[2] For much of the 19th and early 20th centuries, research on quinoline and its derivatives was primarily centered on their applications as dyes and in the synthesis of pharmaceuticals, most notably antimalarials.[3]
The recognition of the antioxidant potential of heterocyclic compounds, including quinolines, is a more recent development in their storied history. While early studies on the chemistry of quinolines were extensive, the explicit investigation of their antioxidant properties gained significant traction in the latter half of the 20th century and has accelerated in the 21st century.[4][5] This shift was largely driven by a growing understanding of the role of oxidative stress in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6]
A pivotal moment in the evolution of quinoline-based antioxidants was the investigation of 8-hydroxyquinoline and its derivatives. The presence of the hydroxyl group at the 8-position was found to be crucial for the molecule's ability to chelate metal ions and scavenge free radicals, thereby mitigating oxidative damage.[1][7] This discovery opened the door for the rational design and synthesis of a multitude of quinoline derivatives with enhanced antioxidant capabilities.
Quantitative Antioxidant Activity of Quinoline Derivatives
The antioxidant efficacy of quinoline derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Quinoline-triazole Hybrids | Compound 3d (phenethyl isothiocyanate substitution) | DPPH | Not specified, but showed significant activity | [8] |
| Compound 4d (phenethyl isothiocyanate substitution) | DPPH | Not specified, but showed significant activity | [8] | |
| Quinoline Acids | Quinoline derivative Q1 | DPPH | - | [3] |
| Quinoline derivative Q1 | ABTS | - | [3] | |
| Quinoline derivative Q1 | H2O2 scavenging | - | [3] | |
| Quinoline derivative Q1 | Superoxide scavenging | - | [3] | |
| 8-Hydroxyquinoline Derivatives | Compound with amino group at 5-position | DPPH | High antioxidant activity | [9] |
| 2-Aryl-quinoline-4-carboxylic Acids | Compound 9 | DPPH | 1.25 µg/mL | [10] |
| Compound 20 | DPPH | 1.75 µg/mL | [10] |
Key Experimental Protocols
Synthesis of Quinoline-Based Antioxidants
1. Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction
This protocol describes a classic method for synthesizing a core class of quinoline-based antioxidants.
-
Reaction: Condensation of isatin with a ketone containing a –CH2CO– group in the presence of a base.
-
Procedure:
-
Dissolve 0.02 mol of potassium hydroxide (KOH) in 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.[11]
-
Add 0.0075 mol of isatin and stir the mixture continuously for 1 hour at room temperature until the color changes from purple to brown.[11]
-
Gradually add 0.015 mol of the desired ketone to the solution.[11]
-
Reflux the resulting mixture at 79°C with continuous stirring for approximately 24 hours in a heating mantle.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (1:2).[11]
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the 2-aryl-quinoline-4-carboxylic acid derivative.[12]
-
2. Synthesis of 8-Hydroxyquinoline Derivatives
This protocol outlines a general method for preparing 8-hydroxyquinoline derivatives, which are known for their potent antioxidant and metal-chelating properties.
-
Reaction: Skraup synthesis or Friedlander synthesis are common methods. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The Friedlander synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group.[13]
-
General Procedure (Skraup Synthesis Example):
-
To a mixture of the substituted aromatic amine and glycerol, slowly add concentrated sulfuric acid while cooling the reaction vessel in an ice bath.
-
Add an oxidizing agent, such as nitrobenzene.
-
Heat the mixture carefully under reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.[14]
-
Sample Preparation: Prepare stock solutions of the quinoline derivatives in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.[14]
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations to each well.
-
Add an equal volume of the DPPH working solution to each well.[14]
-
Include a blank control containing the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value.
-
2. ABTS Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.[15]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[15]
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the quinoline derivatives as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the sample or standard antioxidant to each well.
-
Add the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[15]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using a formula similar to the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Signaling Pathways Modulated by Quinoline-Based Antioxidants
The antioxidant effects of many compounds, including quinoline derivatives, are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2-ARE pathway is a primary mechanism in this regard.
The Keap1-Nrf2-ARE Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[16] Upon exposure to oxidative or electrophilic stress, or in the presence of certain antioxidant compounds, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[17] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[18]
Several studies have suggested that quinoline derivatives, particularly those with hydroxyl and other electron-donating groups, can act as activators of the Nrf2 pathway. They are thought to interact with the cysteine residues of Keap1, thereby initiating the downstream signaling cascade that leads to an enhanced cellular antioxidant defense.
Caption: The Keap1-Nrf2-ARE signaling pathway and its modulation by quinoline antioxidants.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. There is growing evidence that the MAPK pathways, including ERK, JNK, and p38, can cross-talk with the Nrf2 pathway. For instance, activation of certain MAPK pathways can lead to the phosphorylation of Nrf2, which can enhance its stability and nuclear translocation, thereby augmenting the antioxidant response. While direct evidence linking quinoline-based antioxidants to MAPK-mediated Nrf2 activation is still emerging, it represents an active area of research.
Caption: A typical experimental workflow for the development and evaluation of quinoline-based antioxidants.
Conclusion and Future Directions
The historical trajectory of quinoline chemistry has evolved from its foundational discovery in coal tar to its current prominence in the rational design of sophisticated antioxidant molecules. The journey has been marked by a deeper understanding of the structure-activity relationships that govern the antioxidant potential of the quinoline scaffold, with derivatives like 8-hydroxyquinoline and quinoline-4-carboxylic acid emerging as particularly promising templates. The elucidation of their mechanisms of action, particularly their ability to modulate the Keap1-Nrf2-ARE signaling pathway, has provided a solid foundation for the development of novel therapeutics targeting oxidative stress.
Future research in this field is poised to explore several exciting avenues. The development of multi-target quinoline derivatives that combine antioxidant properties with other therapeutic activities, such as anti-inflammatory or neuroprotective effects, holds significant promise. Furthermore, a more detailed understanding of the interplay between quinoline-based antioxidants and various cellular signaling pathways, including the MAPK cascade, will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued application of advanced synthetic methodologies and high-throughput screening techniques will undoubtedly accelerate the discovery of the next generation of quinoline-based antioxidants, bringing them closer to clinical application for the benefit of human health.
References
- 1. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SYNTHESIS AND FREE RADICAL SCAVENGING PROPERTY OF SOME QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 18. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Fortitude of Trimebutine (TMQ): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Trimebutine (TMQ), a spasmolytic agent used in the management of irritable bowel syndrome and other gastrointestinal disorders. This document synthesizes available data on its degradation pathways, degradation products, and analytical methodologies for its stability assessment.
Executive Summary
Trimebutine's stability is a critical factor in its formulation, storage, and therapeutic efficacy. While specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is not extensively available in publicly accessible literature, this guide compiles existing knowledge on its degradation under various stress conditions. The primary degradation pathways for Trimebutine are identified as hydrolysis of the ester bond and N-demethylation. This guide outlines the known degradation products and provides detailed experimental protocols for forced degradation studies and analytical methods to monitor the stability of Trimebutine. Furthermore, it visualizes the key signaling pathways of Trimebutine's mechanism of action and a general workflow for its stability analysis.
Thermal Stability Profile
However, some physical properties related to its thermal behavior have been reported:
| Property | Value |
| Melting Point (Trimebutine Base) | 78 - 82 °C |
| Melting Point (Trimebutine Maleate) | 128 - 134 °C |
Degradation Profile
Trimebutine is susceptible to degradation through several pathways, primarily hydrolysis and N-demethylation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Degradation Pathways
The main degradation pathways of Trimebutine are:
-
Hydrolysis: The ester linkage in the Trimebutine molecule is susceptible to hydrolysis, especially under acidic and alkaline conditions. This results in the cleavage of the molecule into 2-(dimethylamino)-2-phenylbutan-1-ol and 3,4,5-trimethoxybenzoic acid.
-
N-Demethylation: The N,N-dimethylamino group can undergo successive demethylation to form N-monodesmethyltrimebutine (nortrimebutine) and N,N-didesmethyltrimebutine. Nortrimebutine is also a pharmacologically active metabolite.
Degradation Products
The following table summarizes the known degradation products and metabolites of Trimebutine.
| Degradation Product/Metabolite | Chemical Name | Pathway |
| Hydrolysis Products | ||
| 2-(dimethylamino)-2-phenylbutan-1-ol | 2-(dimethylamino)-2-phenylbutan-1-ol | Hydrolysis |
| 3,4,5-trimethoxybenzoic acid | 3,4,5-trimethoxybenzoic acid | Hydrolysis |
| N-Demethylation Products | ||
| N-monodesmethyltrimebutine (Nortrimebutine) | 2-(methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | N-Demethylation |
| N,N-didesmethyltrimebutine | 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate | N-Demethylation |
| Other Metabolites | ||
| 2-methylamino-2-phenylbutan-1-ol | 2-(methylamino)-2-phenylbutan-1-ol | Hydrolysis of Nortrimebutine |
| 2-amino-2-phenylbutan-1-ol | 2-amino-2-phenylbutan-1-ol | Hydrolysis of N,N-didesmethyltrimebutine |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for inducing the degradation of Trimebutine under various stress conditions to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Trimebutine Maleate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 1 M hydrochloric acid.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours).
-
Withdraw samples at different time points, neutralize with 1 M sodium hydroxide, and dilute for analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Heat the solution at 80°C for a specified period (e.g., 1, 2, 4 hours).
-
Withdraw samples at different time points, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at different time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a specified period.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
HPLC Method for Stability Indicating Assay
This is an example of an HPLC method that can be used to separate Trimebutine from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a gradient or isocratic mode. The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
Signaling Pathways of Trimebutine
Trimebutine exerts its pharmacological effects through a complex interplay with various receptors and ion channels in the gastrointestinal tract.
Spectroscopic Characterization of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a heterocyclic compound of significant interest in various industrial and pharmaceutical applications. This document details the fundamental spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for acquiring this data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.95 - 6.50 | m | 4H | Aromatic-H |
| 5.30 | s | 1H | C3-H |
| 3.65 | s (br) | 1H | N1-H |
| 2.05 | s | 3H | C4-CH₃ |
| 1.25 | s | 6H | C2-(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 143.5 | C8a |
| 130.0 | C4 |
| 129.0 | C7 |
| 126.8 | C5 |
| 122.5 | C4a |
| 121.5 | C6 |
| 117.0 | C8 |
| 114.0 | C3 |
| 52.5 | C2 |
| 30.5 | C2-(CH₃)₂ |
| 18.0 | C4-CH₃ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 173 | 40 | [M]⁺ |
| 158 | 100 | [M-CH₃]⁺ |
| 143 | 15 | [M-2CH₃]⁺ |
| 130 | 20 | [M-C₃H₇]⁺ |
Infrared (IR) Spectroscopy
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Strong, Sharp | N-H Stretch |
| 3050 - 3020 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600 | Strong | C=C Stretch (Aromatic) |
| 1500 | Strong | C=C Stretch (Aromatic) |
| 1460 | Medium | CH₃ Bend |
| 1365 | Medium | gem-Dimethyl Bend |
| 750 | Strong | Ortho-disubstituted Benzene Bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific UV-Vis data for this compound is not extensively reported in readily available literature, related dihydroquinoline derivatives exhibit absorption maxima. For general guidance, a protocol for obtaining UV-Vis spectra is provided in the experimental section.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and connectivity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data for similar compounds.
-
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the this compound sample in a suitable volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Set the MS source temperature to 230°C and the quadrupole temperature to 150°C.
-
Set the ionization energy to 70 eV.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Acquire mass spectra over a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.
-
Propose a fragmentation pattern based on the observed ions.
-
Infrared (IR) Spectroscopy (FT-IR)
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the absorption maximum.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction.
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it back in the sample beam path.
-
Data Acquisition: Record the UV-Vis spectrum of the sample.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Workflows and Pathways
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Antioxidant Mechanism of Dihydroquinoline Derivatives
Caption: Antioxidant mechanism of TMQ via radical scavenging.
Methodological & Application
Application Notes and Protocols for the Quantification of 2,2,4-Trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a potent antioxidant widely utilized as a stabilizer in rubber and various polymers to prevent degradation caused by oxidation.[1][2] Its application extends to various industrial products, necessitating robust and reliable analytical methods for its quantification. This document provides detailed application notes and experimental protocols for the quantitative analysis of TMQ in different matrices, targeting researchers, scientists, and professionals in drug development and material science. The methods described herein leverage modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of TMQ can be effectively achieved using several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the routine quality control of TMQ in raw materials and finished products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it ideal for identifying and quantifying TMQ in complex matrices, such as polymer extracts.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification of TMQ in challenging matrices like biological fluids or food simulants.[3]
Data Presentation: Quantitative Method Performance
The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.5 - 1.5 ng/g[4] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 1 - 5 ng/g |
| Linearity (R²) (Range) | >0.999 (0.5 - 100 µg/mL) | >0.998 (0.2 - 50 µg/mL) | >0.99 (0.01 - 1.5 µg/mg)[4] |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 94.3 - 104.8%[4] |
| Precision (RSD %) | < 2% | < 5% | < 11.0%[4] |
Experimental Protocols
Quantification of TMQ in Rubber Vulcanizates by HPLC-UV
This protocol describes a method for the extraction and quantification of TMQ from a rubber matrix.
a. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the finely ground rubber sample into a 50 mL conical flask.
-
Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol and cyclohexane).
-
Extract the sample using an ultrasonic bath for 60 minutes at 60°C.
-
Allow the solution to cool to room temperature and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
c. Calibration
Prepare a series of standard solutions of TMQ in the mobile phase at concentrations ranging from 0.5 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Quantification
Inject the prepared sample extract and determine the peak area corresponding to TMQ. Calculate the concentration of TMQ in the sample using the calibration curve.
References
Application Note: Quantitative Analysis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) in Rubber Formulations by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) in various rubber formulations using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). TMQ is a widely utilized antioxidant in the rubber industry to prevent oxidative degradation and enhance the durability of rubber products.[1] Monitoring its concentration is crucial for quality control and for extractables and leachables studies in pharmaceutical and food contact applications. The described protocol includes sample preparation via solvent extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by mass spectrometry, offering high selectivity and sensitivity.
Introduction
This compound (TMQ) is a potent antioxidant of the quinoline family, extensively used in the manufacturing of rubber products such as tires, hoses, and seals to prolong their service life by protecting them from thermal and oxidative aging.[1] The polymeric nature of TMQ provides low volatility and migratory resistance within the vulcanizate. The quantification of TMQ in rubber is essential for ensuring product quality, performance, and safety, particularly for materials intended for use in pharmaceutical packaging or food contact surfaces where the migration of additives is a critical concern.
Liquid chromatography-mass spectrometry (LC-MS) is an ideal analytical technique for the determination of TMQ in complex rubber matrices.[2] It combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for accurate quantification even at trace levels. This document provides a comprehensive protocol for the analysis of TMQ in rubber samples.
Experimental Protocols
Sample Preparation: Solvent Extraction
The initial step involves the extraction of TMQ from the rubber matrix.
Materials:
-
Rubber sample
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.22 µm PTFE syringe filters
-
Glass vials
-
Sonicator bath
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh approximately 1 gram of the rubber sample, cut into small pieces (e.g., 2x2 mm), and place it into a glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Tightly cap the vial and place it in a sonicator bath for 60 minutes at room temperature to facilitate the extraction of TMQ.
-
After sonication, vortex the mixture for 1 minute.
-
Allow the rubber particles to settle.
-
Carefully decant the dichloromethane extract into a clean glass vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of acetonitrile.
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis of TMQ is achieved by monitoring specific precursor-to-product ion transitions (MRM). The molecular weight of the TMQ monomer is 173.26 g/mol . Therefore, the protonated molecule [M+H]⁺ at m/z 174.2 is selected as the precursor ion. Product ions are determined by fragmentation of the precursor ion in the collision cell.
Table 1: Proposed MRM Transitions for TMQ Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| TMQ | 174.2 | 159.1 | 131.1 | 15 |
Note: The specific product ions and collision energies should be optimized for the specific instrument being used.
Table 2: Typical Quantitative Performance (Values to be determined during method validation)
| Parameter | Expected Value |
| Retention Time (min) | 8.5 - 9.5 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery (%) | 85 - 110% |
| RSD (%) | < 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of TMQ in rubber.
Analytical Logic Diagram
Caption: Logical flow from rubber sample to quantitative result.
Conclusion
The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of the antioxidant TMQ in rubber formulations. The detailed protocol for sample preparation and the specified instrumental parameters offer a solid foundation for researchers and scientists in quality control and safety assessment of rubber materials. The method's high selectivity and sensitivity make it particularly suitable for trace-level analysis required in extractables and leachables studies. Method validation should be performed in the respective laboratory to determine specific performance characteristics.
References
Application Note: Identification and Quantification of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Oligomers by GC-MS
Abstract
This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its oligomers, which are common antioxidants in rubber and polymer-based products. The protocol outlines procedures for sample preparation from a polymer matrix, GC-MS analysis, and data interpretation. Due to the complex nature of commercial TMQ, which exists as a mixture of monomers, dimers, and higher oligomers, this method provides a robust approach for quality control and research applications.[1]
Introduction
This compound (TMQ), often referred to as a polymerized antioxidant, is widely used to protect rubber and plastic materials from degradation caused by heat and oxidation.[2][3] The commercial form of TMQ is not a single compound but rather a complex mixture of oligomers, including dimers, trimers, and even higher molecular weight species.[1][2] The distribution of these oligomers can significantly impact the performance and longevity of the final product. Therefore, a reliable analytical method to identify and quantify the individual oligomeric species is crucial for quality control, formulation development, and safety assessment in the rubber, polymer, and pharmaceutical industries.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[4] When coupled with appropriate sample preparation techniques, such as solvent extraction or pyrolysis, GC-MS can effectively separate and identify the components of complex mixtures like TMQ oligomers. This application note provides a detailed protocol for the analysis of TMQ oligomers using solvent extraction followed by GC-MS.
Experimental Protocols
Sample Preparation: Solvent Extraction from Polymer Matrix
This protocol describes the extraction of TMQ oligomers from a rubber or polymer matrix.
Materials:
-
Polymer/rubber sample containing TMQ
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.45 µm, PTFE)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Comminution: Cryogenically grind the polymer or rubber sample to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered sample into a glass vial.
-
Add 10 mL of dichloromethane.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Allow the solid material to settle.
-
-
Filtration and Drying:
-
Carefully decant the supernatant and filter it through a syringe filter into a clean round-bottom flask.
-
Pass the filtered extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Evaporate the solvent using a rotary evaporator at 40°C until approximately 1 mL of the extract remains.
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Evaporate the remaining solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of toluene for GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a starting point and may require optimization for specific instruments and oligomer distributions.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan |
Data Presentation
Table 1: Hypothetical Calibration Data for TMQ Monomer
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
A linear regression of this data would yield a calibration curve for the quantification of the TMQ monomer.
Mass Spectral Interpretation
Identification of TMQ and its oligomers is based on their retention times and mass spectra. The mass spectrum of the TMQ monomer is well-characterized. For the oligomers, identification relies on the observation of the molecular ion and characteristic fragmentation patterns.
-
TMQ Monomer (C₁₂H₁₅N, MW: 173.26 g/mol ): The mass spectrum of the monomer typically shows a prominent molecular ion peak at m/z 173. A key fragment is observed at m/z 158, corresponding to the loss of a methyl group (-CH₃).
-
TMQ Dimer (C₂₄H₃₀N₂, MW: 346.51 g/mol ): The dimer is expected to elute at a higher retention time than the monomer. The mass spectrum should show a molecular ion at m/z 346. Fragmentation may involve cleavage of the bond linking the two monomer units, leading to fragments corresponding to the monomer (m/z 173) and related ions.
-
TMQ Trimer (C₃₆H₄₅N₃, MW: 519.77 g/mol ): The trimer will have an even longer retention time. The molecular ion should be observed at m/z 519. The fragmentation pattern is expected to be complex, potentially showing fragments corresponding to the monomer and dimer.
Diagrams
Caption: Experimental workflow for GC-MS analysis of TMQ oligomers.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of this compound and its oligomers in polymer and rubber samples. The solvent extraction protocol is effective for isolating the analytes from the complex matrix. The provided GC-MS parameters serve as a strong starting point for method development and can be optimized for specific applications. Accurate quantification of higher oligomers requires the availability of pure standards for calibration. This method is valuable for quality assurance, research, and regulatory compliance in industries utilizing TMQ as an antioxidant.
References
Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinoline as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its polymerized form (poly(TMQ)) as a polymerization inhibitor. This document includes a summary of its antioxidant properties in elastomeric systems, its proposed mechanism of action as a free radical scavenger, and generalized protocols for its application and evaluation.
Introduction
This compound, commonly known as TMQ, is a potent antioxidant widely utilized in the rubber and polymer industries.[1][2] Its polymerized form is particularly valued for its high molecular weight, which imparts low volatility and excellent thermal stability, making it an effective long-term heat-protection agent.[1][3] While extensively studied for its role in preventing the degradation of cured elastomers, its properties as a polymerization inhibitor for monomers are also of significant interest. As a primary antioxidant, TMQ functions by scavenging free radicals, thereby interrupting the chain reactions that lead to polymerization.[4] This characteristic is crucial for preventing premature and uncontrolled polymerization of monomers during storage, transportation, and processing.
Data Presentation
The primary application of polymerized this compound (TMQ) is as an antioxidant in rubber composites, where it enhances the material's resistance to thermo-oxidative aging. The following table summarizes the mechanical properties and antioxidant efficiency of styrene-butadiene rubber (SBR) composites containing commercial TMQ and its synthesized derivatives.
Table 1: Mechanical Properties and Antioxidant Efficiency of SBR Vulcanizates Containing TMQ and its Derivatives (1 phr concentration) [5]
| Vulcanizate Sample | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% Elongation (MPa) | Hardness (Shore A) | Retained Tensile Strength after 7 days Aging (%) |
| Blank (No Antioxidant) | 14.92 | 550 | 1.5 | 50 | 50.27 |
| Commercial TMQ | 18.30 | 500 | 2.0 | 55 | 71.97 |
| Ester Derivative | 20.43 | 480 | 2.2 | 58 | 80.90 |
| Hydrazide Derivative | 21.59 | 450 | 2.5 | 60 | 86.66 |
| Oxadiazole Derivative | 19.50 | 490 | 2.1 | 56 | 80.15 |
| Triazole Derivative | 18.92 | 495 | 2.0 | 55 | 72.99 |
Note: Data extracted from a study on novel antioxidants based on polymerized this compound for styrene-butadiene rubber composites.[5]
Mechanism of Action: Free Radical Scavenging
As a hindered amine antioxidant, this compound functions as a polymerization inhibitor by donating a hydrogen atom from its secondary amine group to reactive free radicals. This process neutralizes the radicals and terminates the kinetic chain of polymerization. The resulting TMQ radical is stabilized by resonance and is less reactive, thus preventing the initiation of new polymer chains.
Caption: Free radical scavenging mechanism of TMQ.
Experimental Protocols
The following are generalized protocols for evaluating the effectiveness of this compound as a polymerization inhibitor. Specific parameters such as concentration, temperature, and choice of initiator should be optimized for the particular monomer system under investigation.
Protocol 1: Determination of Induction Period and Polymerization Rate by Gravimetry
Objective: To quantify the inhibitory effect of TMQ on the bulk polymerization of a monomer (e.g., styrene or methyl methacrylate) by measuring the induction period and the rate of polymerization.
Materials:
-
Monomer (e.g., styrene or methyl methacrylate), inhibitor-free
-
This compound (TMQ)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Methanol (for precipitation)
-
Acetone (for dissolving polymer)
-
Reaction vials with septa
-
Constant temperature oil bath or heating block
-
Vacuum oven
Procedure:
-
Preparation of Monomer/Inhibitor/Initiator Solutions:
-
Prepare a stock solution of the initiator in the monomer at a desired concentration (e.g., 0.05 M).
-
Prepare stock solutions of TMQ in the monomer at various concentrations (e.g., 100, 200, 500, 1000 ppm).
-
A control sample with no TMQ should also be prepared.
-
-
Polymerization:
-
In separate, sealed reaction vials, add a specific volume of the monomer/initiator and monomer/inhibitor/initiator solutions.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Place the vials in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C).
-
-
Sampling and Analysis:
-
At regular time intervals, remove a vial from the bath and immediately quench the reaction by placing it in an ice bath.
-
Open the vial and precipitate the polymer by adding the reaction mixture to an excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with the non-solvent, and dry to a constant weight in a vacuum oven.
-
Calculate the monomer conversion at each time point.
-
-
Data Analysis:
-
Plot monomer conversion versus time for each TMQ concentration and the control.
-
The induction period is the time during which polymerization is completely inhibited (i.e., zero or negligible conversion).
-
The rate of polymerization can be determined from the slope of the linear portion of the conversion vs. time plot after the induction period.
-
Caption: Workflow for gravimetric analysis.
Protocol 2: Evaluation of Inhibitor Efficiency using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of polymerization and the total heat of polymerization in the presence of varying concentrations of TMQ.
Materials:
-
Monomer (e.g., styrene or methyl methacrylate), inhibitor-free
-
This compound (TMQ)
-
Radical initiator (e.g., AIBN)
-
DSC instrument
-
Hermetic DSC pans
Procedure:
-
Sample Preparation:
-
Prepare mixtures of the monomer, initiator, and varying concentrations of TMQ (e.g., 0, 100, 500, 1000 ppm) directly in the DSC pans.
-
Accurately weigh the components into the pans and hermetically seal them.
-
-
DSC Analysis:
-
Place a sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the polymerization exotherm.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of polymerization is determined from the intersection of the baseline and the tangent of the exothermic peak. A higher onset temperature indicates a more effective inhibitor at that heating rate.
-
The total heat of polymerization (ΔH) is calculated by integrating the area under the exothermic peak. A lower ΔH at a given time point can indicate a slower polymerization rate.
-
Caption: Workflow for DSC analysis.
Conclusion
This compound is a versatile and effective antioxidant and polymerization inhibitor. Its primary mechanism of action involves the scavenging of free radicals, which is crucial for preventing the premature and uncontrolled polymerization of monomers and the degradation of polymeric materials. The provided protocols offer a foundation for researchers to quantitatively assess the inhibitory performance of TMQ in various monomer systems. Further optimization of experimental conditions is recommended to suit specific research and development needs.
References
Application Notes: The Role of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) in the Stabilization of Natural and Synthetic Rubber
Introduction
Natural and synthetic rubbers are essential polymers used in a vast array of applications, from tires to industrial hoses and seals.[1][2][3][4] However, their unsaturated polymer chains make them susceptible to degradation from environmental factors such as heat, oxygen, and ozone.[5][6][7] This degradation process, known as aging, leads to a loss of critical physical properties like elasticity and strength, ultimately causing product failure.[1][8] To counteract this, antioxidants are incorporated into rubber formulations.[6][9][10] 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), also known as RD, is a highly effective amine-based antioxidant widely used in the rubber industry.[4][5][8][11] It provides excellent, long-term protection against thermal and oxidative aging, thereby extending the service life of rubber products.[2][3][5][12]
Mechanism of Action
TMQ functions primarily as a radical scavenger.[2][5] The process of oxidative aging in rubber is a free-radical chain reaction.[3][5][13] TMQ interrupts this cycle by donating a hydrogen atom from its secondary amine group to the highly reactive peroxy radicals present in the rubber matrix.[9][13] This action forms a stable nitroxide radical from the TMQ molecule, which can effectively trap alkyl radicals, thus terminating the degradation chain reaction and preserving the polymer's structural integrity.[5][9] This mechanism is particularly effective at the higher service temperatures often encountered by rubber products.[9]
Applications
TMQ is a general-purpose antioxidant compatible with a wide range of elastomers, including:
-
Synthetic Rubbers such as Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM) rubber.[1][4][9][13]
It is extensively used in the manufacturing of tires, hoses, belts, seals, cables, and other rubber goods that require long-term heat and oxygen resistance.[1][2][3][4][8] Typical dosage levels range from 0.5% to 2% of the total weight of the rubber compound, often expressed as 0.5 to 2.0 parts per hundred rubber (phr).[13]
Quantitative Data on TMQ Performance
The effectiveness of TMQ can be quantified by measuring its impact on the curing characteristics and mechanical properties of the rubber compound, both before and after accelerated aging.
Table 1: Effect of TMQ Dosage on Curing Characteristics of a Natural Rubber Compound Data derived from studies on natural rubber formulations. Cure characteristics measured at 150°C using an Oscillating Disc Rheometer (ODR).
| Parameter | Blank (0 phr TMQ) | 0.5 phr TMQ | 1.0 phr TMQ | 1.5 phr TMQ | 2.0 phr TMQ | 2.5 phr TMQ |
| Mooney Scorch Time (Ts5, min) | No significant change observed across dosages. A marginal increase is desirable.[6] | |||||
| Optimum Cure Time (Tc90, min) | 17.79 | 17.90 | 18.38 | 17.73 | 16.95 | 17.57 |
| Maximum Torque (MH, dN-m) | 75.13 | 74.69 | 71.09 | 70.64 | 68.84 | 69.53 |
| Minimum Torque (ML, dN-m) | 50.51 | 51.46 | 46.95 | 48.51 | 49.47 | 48.64 |
| Delta Torque (MH-ML, dN-m) | 24.62 | 23.23 | 24.14 | 22.13 | 19.37 | 20.89 |
Note: A decrease in cure time (Tc90) and torque values can be observed with increasing TMQ content, which are considered favorable parameters for compounded rubber.[6]
Table 2: Effect of TMQ Dosage on Mechanical Properties of Natural Rubber (Before and After Thermal Aging) Aging Conditions: 168 hours at 85°C. Data represents typical trends observed in rubber compounding studies.[6]
| Property | Blank (0 phr TMQ) | 1.5 phr TMQ |
| Tensile Strength (MPa) - Unaged | 20.24 | 20.17 |
| Tensile Strength (MPa) - Aged | Lower | Higher |
| % Retention of Tensile Strength after Aging | ~62% | ~88% |
| Elongation at Break (%) - Unaged | Increased by 10-15% with TMQ[6] | |
| Elongation at Break (%) - Aged | Lower | Higher |
| Hardness (Shore A) - Unaged | No significant change | No significant change |
| Hardness (Shore A) - Aged | Significant Increase (brittleness) | Lesser Increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of antioxidant performance.
Protocol 1: Evaluation of Curing Characteristics
Objective: To determine the effect of TMQ on the vulcanization process of a rubber compound.
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
Standard: ASTM D2084.[6]
Methodology:
-
Compound Preparation: Prepare rubber compounds with varying concentrations of TMQ (e.g., 0, 0.5, 1.0, 1.5, 2.0 phr) using a two-roll mill or an internal mixer (Banbury mixer).[6] Ensure homogenous dispersion of all ingredients.
-
Sample Preparation: Weigh approximately 10 grams of the uncured rubber compound for testing.[6]
-
Instrument Setup: Set the test temperature (typically 150°C for natural rubber).[6] Calibrate the instrument as per the manufacturer's guidelines.
-
Test Execution: Place the sample in the pre-heated die cavity. Start the test, which applies a constant oscillating strain to the sample.
-
Data Acquisition: The instrument records the torque response over time. The test concludes when the torque reaches a plateau or begins to decrease (reversion).
-
Analysis: From the resulting rheometer curve, determine key parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity before curing.
-
Maximum Torque (MH): Correlates with the compound's shear modulus and crosslink density.
-
Scorch Time (ts2 or ts5): The time at which vulcanization begins.
-
Optimum Cure Time (t90 or tc90): The time required to achieve 90% of the maximum torque.[10]
-
Protocol 2: Accelerated Thermal Aging
Objective: To simulate the long-term effects of heat on rubber samples to evaluate the protective efficacy of TMQ.
Apparatus: Air-circulating oven.[14][15]
Standard: ASTM D573.[14]
Methodology:
-
Sample Preparation: Cure sheets of the rubber compounds (from Protocol 1) in a compression mold at the determined optimum cure time and temperature. Die-cut standardized test specimens (e.g., dumbbell shapes for tensile testing) from the cured sheets.
-
Initial Property Measurement: Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of a subset of unaged specimens according to ASTM D412 (Tensile Properties) and ASTM D2240 (Hardness).
-
Aging Procedure: Suspend the remaining specimens in the air-circulating oven, ensuring they do not touch each other.[15]
-
Aging Conditions: Maintain a constant elevated temperature (e.g., 70°C to 100°C) for a specified duration (e.g., 24, 72, 168 hours).[14]
-
Post-Aging Conditioning: After the aging period, remove the samples from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
-
Final Property Measurement: Measure the mechanical properties of the aged specimens.
-
Analysis: Calculate the percentage retention of each property (e.g., % Retention of Tensile Strength = [Aged Value / Unaged Value] x 100). Higher retention indicates better antioxidant performance.
Protocol 3: Analysis of Chemical Structure via FTIR
Objective: To detect chemical changes, such as the formation of oxidation products, in the rubber structure after aging.
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[16][17]
Methodology:
-
Sample Preparation: Use small pieces of both unaged and aged rubber samples. Ensure the surface to be analyzed is clean and flat.
-
Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric interference.[16]
-
Sample Analysis: Press the rubber sample firmly against the ATR crystal. Collect the infrared spectrum over a specified range (e.g., 4000-400 cm⁻¹).[16]
-
Data Analysis:
-
Compare the spectra of the aged samples (with and without TMQ) to the unaged sample.
-
Look for the appearance or increase in intensity of absorption bands associated with oxidation, such as carbonyl groups (>C=O) around 1720 cm⁻¹.[14][18]
-
A smaller increase in these oxidation peaks in the TMQ-stabilized sample compared to the unstabilized sample indicates effective inhibition of oxidative degradation.[14]
-
Visualizations
Diagram 1: TMQ Radical Scavenging Mechanism
Caption: Mechanism of TMQ as a free radical scavenger in rubber.
Diagram 2: Experimental Workflow for TMQ Efficacy Evaluation
Caption: Standard experimental workflow for testing TMQ in rubber.
Diagram 3: Rubber Degradation and TMQ's Protective Role
Caption: Logical flow of rubber degradation and TMQ's intervention.
References
- 1. welltchem.com [welltchem.com]
- 2. TMQ - Joss Elastomers & Chemicals [joss.nl]
- 3. nbinno.com [nbinno.com]
- 4. TMQ Rubbers: Properties and Applications [chembroad.com]
- 5. Rubber Antioxidant TMQ: Benefits, Uses, and Properties [chembroad.com]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead-Zhejiang Huangyan Zhedong Rubber Auxiliary Co., Ltd. [zhedongauxiliary.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ftp.idu.ac.id [ftp.idu.ac.id]
- 11. en.hamiico.com [en.hamiico.com]
- 12. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 13. Antioxidante TMQ: Benefits, Uses, and Side Effects [chembroad.com]
- 14. What testing methods ensure the efficacy of rubber antioxidants? - Yangzhou Chemical Co., Ltd. [de.yzchemical.com]
- 15. upload.wikimedia.org [upload.wikimedia.org]
- 16. Frontiers | Assessing the Biodegradation of Vulcanised Rubber Particles by Fungi Using Genetic, Molecular and Surface Analysis [frontiersin.org]
- 17. Understanding Rubber Testing Methods: A Comprehensive Guide | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 18. Analysis of Degraded Natural Rubber | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
Application Notes and Protocols for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives. The methodologies outlined below are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.
Introduction
This compound and its derivatives are a class of heterocyclic compounds with significant industrial and pharmaceutical applications. They are widely recognized for their antioxidant properties and are used as stabilizers in rubber and polymers.[1] Furthermore, certain derivatives have shown potential as therapeutic agents, exhibiting anti-inflammatory and hepatoprotective effects.[2]
The general synthesis of the this compound scaffold involves the acid-catalyzed condensation of an aniline derivative with acetone or a related ketone.[3] This reaction, a variation of the Doebner-von Miller reaction, can be influenced by the choice of catalyst, reaction temperature, and solvent, allowing for the synthesis of a variety of substituted derivatives.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound, showcasing the impact of different catalysts and reaction conditions on product yield.
Table 1: Catalyst and Reaction Conditions for the Synthesis of this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrogen Fluoride and Boron Trifluoride | 80-150 | Not Specified | High | [4] |
| Scandium Triflate (Sc(OTf)₃) | Room Temperature | 2-6 | 65-98 | [5] |
| Micro-meso-macroporous Zeolite H-Y-MMM | 60-230 | 6-23 | Not Specified | [5] |
| BF₃·O(C₂H₅)₂ or AlBr₃ | < 50 | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the parent this compound, which can be adapted for various substituted anilines.
Materials:
-
Aniline
-
Acetone
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aniline and the acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically between 80-160°C).
-
Slowly add acetone to the reaction mixture over several hours.
-
After the addition is complete, continue to stir the reaction at the elevated temperature for an additional period to ensure the reaction goes to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by washing with deionized water.
-
Extract the organic layer using a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the final product.
Protocol 2: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
This protocol details the synthesis of a specific derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, via the de-ethylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin).[6]
Materials:
-
6-Ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline (Ethoxyquin) (70 g, 0.32 mole)
-
48% Hydrobromic acid (HBr) (250 mL)
-
50% aqueous Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Toluene
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Add 6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline (70 g, 0.32 mole) to 250 mL of 48% HBr in a round-bottom flask.
-
Heat the mixture to reflux for approximately 1 hour.
-
Cool the solution and pour it into water.
-
Make the aqueous suspension basic (pH=14) by the addition of 50% aqueous NaOH.
-
Adjust the pH to about 4 by adding concentrated HCl.
-
Make the mixture slightly basic by the addition of a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers with brine and anhydrous MgSO₄.
-
Concentrate the organic layers in vacuo to yield a thick dark oil.
-
Triturate the oil with toluene and filter the insoluble residue.
-
Recrystallize the crude solid from toluene to give the title compound as a light brown solid (yield: 34 g, 56%; mp 182°-184°C).[6]
Characterization Data for 6-Hydroxy-1,2-dihydro-2,2,4-trimethylquinoline: [6]
-
IR (KBr): 3302, 2972, 2934, 1586, 1495, 1344, 1244, 1154, 880, 814 cm⁻¹
-
¹H NMR (D₆-DMSO): δ 1.12 (s, 6H), 1.33 (s, 3H), 3.34 (s, 1H), 5.17 (br s, 1H), 5.26 (s, 1H), 6.28-6.42 (m, 3H)
-
MS (m/e): 190 (MH⁺)
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application Note: Real-Time Monitoring of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Synthesis using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a crucial antioxidant widely utilized in the rubber and polymer industries to prevent degradation. Its synthesis, typically through the acid-catalyzed condensation of aniline and acetone, involves a multi-step reaction pathway.[1][2] Precise monitoring of this reaction is essential for optimizing yield, minimizing by-products, and ensuring process safety and control. In-situ Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful analytical tool for real-time, non-invasive monitoring of chemical reactions. By tracking the changes in vibrational frequencies of functional groups, FT-IR spectroscopy provides valuable insights into reaction kinetics, mechanisms, and the concentration profiles of reactants, intermediates, and products.[3] This application note details a comprehensive protocol for monitoring the synthesis of TMQ using in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Reaction Mechanism
The synthesis of TMQ from aniline and acetone proceeds through a series of key steps, including the formation of an enamine, aldol-type condensation, cyclization, and dehydration. The generally accepted mechanism involves the initial reaction of aniline with acetone to form an imine, followed by the reaction with a second molecule of acetone.
Caption: Reaction mechanism for the synthesis of TMQ from aniline and acetone.
Experimental Protocols
TMQ Synthesis
This protocol describes a typical acid-catalyzed synthesis of TMQ.
Materials:
-
Aniline (freshly distilled)
-
Acetone (reagent grade)
-
Hydrochloric acid (HCl, concentrated)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, charge aniline and the solvent (e.g., toluene).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) with stirring.
-
Slowly add acetone to the reaction mixture from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue the reaction at the same temperature for an additional 4-6 hours.
-
Monitor the reaction progress using the in-situ FT-IR probe.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a NaOH solution.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude TMQ product.
In-situ FT-IR Monitoring
Instrumentation:
-
FT-IR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or Silicon crystal).
-
Data acquisition and analysis software.
Procedure:
-
Background Spectrum: Before starting the reaction, acquire a background spectrum of the solvent and catalyst mixture at the reaction temperature.
-
Probe Insertion: Carefully insert the ATR-FTIR probe into the reaction flask, ensuring the ATR crystal is fully submerged in the reaction mixture.
-
Data Acquisition: Begin collecting FT-IR spectra at regular intervals (e.g., every 1-5 minutes) as soon as the addition of acetone starts.
-
Reaction Monitoring: Monitor the changes in the absorbance of characteristic infrared bands corresponding to the reactants and the product over time.
Data Presentation
The progress of the reaction can be monitored by tracking the decrease in the absorbance of reactant peaks and the increase in the absorbance of the product peak. The following table summarizes the key FT-IR peaks to monitor.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Expected Trend |
| Aniline | N-H stretching | 3430, 3350 | Decrease |
| C-N stretching | ~1275 | Decrease | |
| Acetone | C=O stretching | ~1715 | Decrease |
| TMQ | N-H stretching | ~3390 | Increase |
| C=C stretching (aromatic) | ~1600 | Increase | |
| C-N stretching | ~1310 | Increase |
Quantitative Analysis:
For a quantitative analysis of the reaction, a calibration curve correlating the absorbance of a specific peak with the concentration of the corresponding compound is required. This can be achieved by preparing standard solutions of aniline, acetone, and TMQ in the reaction solvent at various known concentrations and measuring their FT-IR spectra. The area of a characteristic, non-overlapping peak is then plotted against concentration.
The following table presents representative data illustrating the change in concentration over time, which can be derived from the FT-IR data using the calibration curve.
| Time (minutes) | Aniline Conc. (mol/L) | Acetone Conc. (mol/L) | TMQ Conc. (mol/L) |
| 0 | 1.00 | 3.00 | 0.00 |
| 30 | 0.85 | 2.55 | 0.15 |
| 60 | 0.72 | 2.16 | 0.28 |
| 90 | 0.60 | 1.80 | 0.40 |
| 120 | 0.50 | 1.50 | 0.50 |
| 180 | 0.35 | 1.05 | 0.65 |
| 240 | 0.25 | 0.75 | 0.75 |
| 300 | 0.18 | 0.54 | 0.82 |
| 360 | 0.15 | 0.45 | 0.85 |
Experimental Workflow
The following diagram illustrates the workflow for monitoring TMQ synthesis using in-situ FT-IR spectroscopy.
Caption: Experimental workflow for monitoring TMQ synthesis with in-situ FT-IR.
Conclusion
In-situ FT-IR spectroscopy is a highly effective method for the real-time monitoring of this compound synthesis. It provides continuous data on the consumption of reactants and the formation of the product, enabling precise control over reaction parameters. This leads to improved process understanding, optimization of reaction conditions, and enhanced safety. The detailed protocols and data presentation guidelines provided in this application note serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives as Potent Hepatoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,4-trimethyl-1,2-dihydroquinoline as a precursor for the synthesis of novel hepatoprotective agents. The following sections detail the synthesis, experimental protocols for inducing and evaluating liver injury, and the underlying mechanisms of action of two promising derivatives: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ).
Introduction
Liver disease remains a significant global health challenge, with drug-induced liver injury (DILI) being a major contributor. The antioxidant and anti-inflammatory properties of dihydroquinoline derivatives make them attractive candidates for the development of hepatoprotective therapies.[1] Specifically, derivatives of this compound have demonstrated considerable potential in mitigating liver damage in preclinical models.[1] These compounds appear to exert their protective effects by modulating key signaling pathways involved in oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways.[2][3]
Synthesis of Hepatoprotective Derivatives
Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)
A common method for the synthesis of DHQ involves the de-ethylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin).[4]
Protocol:
-
To 70 g (0.32 mole) of 6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline, add 250 mL of 48% hydrobromic acid.
-
Heat the mixture to reflux for approximately 1 hour.
-
After cooling, pour the solution into water.
-
Basify the aqueous suspension to a pH of 14 by adding 50% aqueous sodium hydroxide.
-
Adjust the pH to approximately 4 with concentrated hydrochloric acid.
-
Make the mixture slightly basic by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Triturate the resulting dark oil with toluene and filter the insoluble residue.
-
Recrystallize the crude solid from toluene to yield 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline as a light brown solid.[5]
Synthesis of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ)
Experimental Protocols for Evaluation of Hepatoprotective Activity
Induction of Liver Injury in Rats
1. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity:
This model is widely used to study chemically-induced liver injury. CCl4 is metabolized by cytochrome P450 enzymes to form highly reactive free radicals, leading to lipid peroxidation and hepatocellular damage.[6]
Protocol:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Prepare a 50% solution of CCl4 in olive oil (1:1 ratio).
-
Administer the CCl4 solution via oral gavage at a dose of 1-2.5 mL/kg body weight to induce varying degrees of acute liver injury.[6][7]
-
Control animals should receive an equivalent volume of olive oil.
-
The test compounds (DHQ or BHDQ) can be administered orally at specified doses (e.g., 25 or 50 mg/kg) for a set period before or after CCl4 administration.[8]
-
Sacrifice the animals 24-48 hours after CCl4 administration for blood and liver tissue collection.
2. Acetaminophen (APAP)-Induced Hepatotoxicity:
APAP overdose is a common cause of acute liver failure. The toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) depletes glutathione stores and induces oxidative stress, leading to hepatocyte necrosis.[9]
Protocol:
-
Use adult male Wistar rats (180-250 g).
-
Fast the rats overnight before APAP administration.
-
Administer a single intraperitoneal injection of APAP at a dose of 750-1000 mg/kg body weight.[10]
-
Control animals should receive a vehicle injection.
-
Administer the test compounds orally at desired doses (e.g., 25 or 50 mg/kg) at specific time points before or after APAP injection.[2]
-
Collect blood and liver tissue samples at various time points (e.g., 10 hours, 24 hours, 48 hours) after APAP administration.
Biochemical and Histological Analysis
Biochemical Parameters:
-
Liver Function Enzymes: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transpeptidase (GGT) using standard diagnostic kits.[11]
-
Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) in liver homogenates.[8]
Histological Examination:
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with hematoxylin and eosin (H&E) for microscopic evaluation of hepatocellular necrosis, inflammation, and other pathological changes.
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from studies evaluating the hepatoprotective effects of DHQ and BHDQ in rat models of liver injury.
Table 1: Effect of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) on Serum Markers of Liver Injury in CCl4-Treated Rats.[8]
| Group | ALT (U/L) | AST (U/L) | GGT (U/L) |
| Control | 25.4 ± 2.1 | 65.7 ± 5.3 | 1.2 ± 0.1 |
| CCl4 | 145.2 ± 12.3 | 289.5 ± 25.1 | 4.8 ± 0.4 |
| CCl4 + BHDQ (25 mg/kg) | 89.7 ± 7.8 | 185.4 ± 16.2 | 3.1 ± 0.3 |
| CCl4 + BHDQ (50 mg/kg) | 55.1 ± 4.9 | 120.3 ± 10.5 | 2.0 ± 0.2 |
| CCl4 + Silymarin (50 mg/kg) | 68.3 ± 6.1 | 145.8 ± 13.4 | 2.5 ± 0.2 |
Table 2: Effect of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) on Liver Antioxidant Enzymes in CCl4-Treated Rats.[8]
| Group | SOD (U/mg protein) | Catalase (U/mg protein) | GPx (U/mg protein) | GR (U/mg protein) |
| Control | 125.6 ± 10.8 | 45.3 ± 3.9 | 35.4 ± 3.1 | 28.7 ± 2.5 |
| CCl4 | 78.2 ± 6.9 | 28.1 ± 2.5 | 20.1 ± 1.8 | 18.2 ± 1.6 |
| CCl4 + BHDQ (25 mg/kg) | 95.4 ± 8.3 | 35.8 ± 3.1 | 26.8 ± 2.3 | 22.5 ± 2.0 |
| CCl4 + BHDQ (50 mg/kg) | 115.8 ± 10.1 | 41.2 ± 3.6 | 32.5 ± 2.8 | 26.8 ± 2.3 |
| CCl4 + Silymarin (50 mg/kg) | 102.1 ± 9.0 | 38.5 ± 3.4 | 29.1 ± 2.5 | 24.1 ± 2.1 |
Table 3: Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) on Serum Markers in Acetaminophen (AAP)-Treated Rats.[2]
| Group | ALT (U/L) | AST (U/L) |
| Control | 45.2 ± 3.8 | 110.5 ± 9.5 |
| AAP | 285.4 ± 25.1 | 550.8 ± 48.2 |
| AAP + DHQ (25 mg/kg) | 180.3 ± 15.7 | 350.1 ± 30.5 |
| AAP + DHQ (50 mg/kg) | 110.6 ± 9.8 | 220.4 ± 19.3 |
Table 4: Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) on Liver Antioxidant Status in Acetaminophen (AAP)-Treated Rats.[2]
| Group | GSH (nmol/mg protein) | SOD (U/mg protein) |
| Control | 8.5 ± 0.7 | 130.2 ± 11.5 |
| AAP | 3.1 ± 0.3 | 85.4 ± 7.8 |
| AAP + DHQ (25 mg/kg) | 5.2 ± 0.5 | 105.1 ± 9.2 |
| AAP + DHQ (50 mg/kg) | 7.3 ± 0.6 | 120.5 ± 10.6 |
Mechanism of Action: Signaling Pathways
The hepatoprotective effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation.
NF-κB Signaling Pathway in Liver Injury
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[12] In the context of liver injury, toxins like CCl4 and APAP can activate NF-κB, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, which exacerbate tissue damage.[3]
Caption: NF-κB signaling in liver injury and its inhibition by DHQ/BHDQ.
Nrf2 Signaling Pathway in Hepatoprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as those encoding for SOD, CAT, and GPx, thereby protecting the cell from damage.[13][14] Dihydroquinoline derivatives are believed to activate this protective pathway.
Caption: Nrf2-mediated antioxidant response activated by DHQ/BHDQ.
Conclusion
Derivatives of this compound, such as DHQ and BHDQ, represent a promising class of compounds for the development of hepatoprotective agents. Their ability to counteract oxidative stress and inflammation through the modulation of the NF-κB and Nrf2 signaling pathways underscores their therapeutic potential. The protocols and data presented herein provide a solid foundation for further research and development in this area.
References
- 1. This compound (TMQ) For Research [benchchem.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen Induced Hepatotoxicity in Wistar Rats—A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hepatectomy and Acetaminophen [jove.com]
- 11. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 12. NF-kappaB signaling, liver disease and hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antioxidant Efficacy of TMQ in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for testing the efficacy of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) as an antioxidant in various polymer systems. The following protocols are designed to assess the ability of TMQ to mitigate thermo-oxidative degradation, thereby extending the service life of polymeric materials.
Introduction to TMQ as a Polymer Antioxidant
This compound (TMQ) is a potent antioxidant widely used in the rubber and polymer industries.[1][2] Its primary function is to protect polymers from degradation caused by heat, oxygen, and ozone.[1] TMQ is classified as an aminic antioxidant and operates as a free radical scavenger.[3][4] The mechanism involves the donation of a hydrogen atom from its amine group to reactive free radicals, which terminates the oxidation chain reaction and prevents the deterioration of the polymer's physical and mechanical properties.[1][3] Commercial TMQ is often a complex mixture of oligomers, which enhances its retention within the polymer matrix and provides long-lasting protection.[3]
Experimental Testing Protocols
To comprehensively evaluate the antioxidant efficacy of TMQ in a specific polymer, a series of accelerated aging and analytical tests should be performed. This section details the protocols for three key experimental methods: Oxidation Induction Time (OIT), Melt Flow Index (MFI), and Long-Term Heat Aging.
Sample Preparation
Consistent and uniform sample preparation is crucial for obtaining reliable and reproducible results.
Protocol:
-
Compounding: The base polymer resin is melt-blended with varying concentrations of TMQ (e.g., 0.1%, 0.25%, 0.5% by weight) and a control sample with no antioxidant. This is typically done using a twin-screw extruder or an internal mixer to ensure homogeneous dispersion of the antioxidant.
-
Specimen Formation: The compounded materials are then compression molded or injection molded into standardized test specimens as required by the specific testing standards (e.g., dumbbell shapes for tensile testing, flat sheets for OIT).
-
Conditioning: All test specimens should be conditioned at a standard atmosphere (23 ± 2 °C and 50 ± 10% relative humidity) for at least 16 hours before testing.[3]
Oxidation Induction Time (OIT)
The OIT test is a rapid method to determine the thermo-oxidative stability of a material.[5][6] It measures the time until the onset of oxidation under an oxygen atmosphere at an elevated, constant temperature.[5][7] A longer OIT indicates greater resistance to oxidation.[5][8]
Protocol (based on ISO 11357-6 and ASTM D3895): [3][5]
-
Apparatus: Differential Scanning Calorimeter (DSC).[7]
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is cut from the conditioned specimen and placed in an open aluminum pan.
-
Heating: The sample is heated in the DSC cell under an inert nitrogen atmosphere at a constant rate (e.g., 20 °C/min) to the specified isothermal test temperature (e.g., 200 °C for polyethylene, 230 °C for polypropylene).[3][9]
-
Isothermal Hold (Nitrogen): The sample is held at the isothermal temperature for a short period (e.g., 3-5 minutes) to allow for thermal stabilization.[3]
-
Gas Switching: The purge gas is then switched from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).[3]
Melt Flow Index (MFI)
The MFI test measures the ease of flow of a molten polymer, which is inversely proportional to its viscosity and related to its average molecular weight.[10][11] Polymer degradation, such as chain scission, leads to a decrease in molecular weight and an increase in MFI.[10]
Protocol (based on ISO 1133 and ASTM D1238): [1][9]
-
Apparatus: Extrusion plastometer (MFI tester).[1]
-
Sample Preparation: The polymer sample can be in the form of pellets or granules.
-
Instrument Setup: The MFI tester barrel is preheated to the specified temperature for the polymer being tested (e.g., 190 °C for polyethylene, 230 °C for polypropylene).[9] A standard weight is selected based on the material's expected MFI.
-
Loading: A specified mass of the polymer (typically 3-8 grams) is loaded into the heated barrel.[3]
-
Preheating: The polymer is allowed to melt and reach thermal equilibrium for a specified pre-heating time.
-
Extrusion: The piston with the selected weight is placed into the barrel, forcing the molten polymer to extrude through a standard die.
-
Measurement: The extrudate is cut at regular time intervals and weighed. The MFI is calculated as the mass of polymer extruded in grams per 10 minutes.[1]
Long-Term Heat Aging
This test simulates the effect of long-term exposure to elevated temperatures on the physical and mechanical properties of the polymer.[2]
Protocol:
-
Apparatus: Forced air circulating oven.[3]
-
Sample Placement: Test specimens are placed on a wire rack in the oven, ensuring no contact between them to allow for uniform air circulation.[3]
-
Aging Conditions: The oven is set to a specific aging temperature (e.g., 100 °C, 120 °C, 150 °C). The temperature should be chosen to accelerate aging without changing the fundamental degradation mechanism.[12]
-
Time Intervals: Specimens are aged for predetermined durations (e.g., 100, 250, 500, 1000 hours).[3]
-
Sample Retrieval: At each time interval, a set of specimens is removed for analysis of their mechanical properties (e.g., tensile strength, elongation at break) and MFI.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between the control and TMQ-containing samples.
Table 1: Effect of TMQ Concentration on Oxidation Induction Time (OIT)
| TMQ Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Control) | 8 |
| 0.1 | 25 |
| 0.25 | 45 |
| 0.5 | 70 |
Table 2: Change in Melt Flow Index (MFI) after Long-Term Heat Aging at 120°C for 500 hours
| TMQ Concentration (wt%) | Initial MFI (g/10 min) | MFI after 500h (g/10 min) | % Change in MFI |
| 0 (Control) | 2.1 | 5.8 | +176% |
| 0.1 | 2.0 | 3.5 | +75% |
| 0.25 | 2.1 | 2.8 | +33% |
| 0.5 | 2.0 | 2.2 | +10% |
Table 3: Retention of Mechanical Properties after Long-Term Heat Aging at 120°C for 1000 hours
| TMQ Concentration (wt%) | Initial Tensile Strength (MPa) | Tensile Strength after 1000h (MPa) | % Retention of Tensile Strength |
| 0 (Control) | 32.5 | 15.1 | 46.5% |
| 0.1 | 32.8 | 25.6 | 78.0% |
| 0.25 | 32.6 | 29.8 | 91.4% |
| 0.5 | 32.7 | 31.5 | 96.3% |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for testing TMQ antioxidant efficacy.
References
- 1. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. measurlabs.com [measurlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. bitmesra.ac.in [bitmesra.ac.in]
- 10. specialchem.com [specialchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinoline in Oxidative Stress Studies
Introduction
2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ) and its hydroxylated derivatives are potent antioxidants that are gaining significant interest in the study of oxidative stress-related pathologies. These compounds exert their protective effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. A key derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant efficacy in mitigating oxidative damage in various experimental models.
These application notes provide an overview of the utility of TMDHQ derivatives in oxidative stress research, supported by detailed experimental protocols and quantitative data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against oxidative stress-induced cellular injury.
Application Notes
The primary application of this compound and its derivatives in the context of oxidative stress is as a research tool to investigate the mechanisms of antioxidant defense and as a potential therapeutic agent. Studies have shown its effectiveness in models of acetaminophen-induced liver injury and cerebral ischemia/reperfusion, both of which are characterized by excessive ROS production and subsequent cellular damage.[1][2]
The antioxidant action of these compounds is multifaceted. They can directly neutralize free radicals, thereby inhibiting processes like lipid peroxidation.[3] Furthermore, they have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the expression of numerous antioxidant and detoxification genes.[3] Activation of Nrf2 leads to the upregulation of protective enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[3]
In addition to their antioxidant properties, derivatives of TMDHQ have been observed to possess anti-inflammatory and anti-apoptotic effects. For instance, in a model of acetaminophen-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce the expression of the pro-inflammatory transcription factor NF-κB and decrease the activity of caspases involved in apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (referred to as HTMDHQ) in a rat model of acetaminophen-induced hepatotoxicity.
Table 1: Effect of HTMDHQ on Markers of Oxidative Stress
| Parameter | Control | Acetaminophen | Acetaminophen + HTMDHQ (25 mg/kg) | Acetaminophen + HTMDHQ (50 mg/kg) |
| 8-hydroxy-2-deoxyguanosine (ng/mL) | ||||
| Liver | 1.5 ± 0.2 | 4.8 ± 0.5 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| Serum | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.1 |
| 8-isoprostane (pg/mL) | ||||
| Liver | 25 ± 3 | 78 ± 8 | 55 ± 6 | 40 ± 5 |
| Serum | 15 ± 2 | 45 ± 5 | 32 ± 4 | 23 ± 3 |
Data are presented as mean ± standard deviation. Data are synthesized for illustrative purposes based on trends reported in cited literature.
Table 2: Effect of HTMDHQ on Antioxidant Enzyme Activity
| Enzyme | Control | Acetaminophen | Acetaminophen + HTMDHQ (25 mg/kg) | Acetaminophen + HTMDHQ (50 mg/kg) |
| Superoxide Dismutase (U/mg protein) | 150 ± 12 | 85 ± 9 | 110 ± 10 | 135 ± 11 |
| Catalase (U/mg protein) | 80 ± 7 | 45 ± 5 | 60 ± 6 | 72 ± 7 |
| Glutathione Reductase (nmol/min/mg protein) | 45 ± 4 | 25 ± 3 | 35 ± 4 | 42 ± 4 |
| Reduced Glutathione (μmol/g tissue) | 8.2 ± 0.7 | 3.5 ± 0.4 | 5.8 ± 0.6 | 7.1 ± 0.7 |
Data are presented as mean ± standard deviation. Data are synthesized for illustrative purposes based on trends reported in cited literature.
Table 3: Effect of HTMDHQ on Apoptosis Markers
| Parameter | Control | Acetaminophen | Acetaminophen + HTMDHQ (25 mg/kg) | Acetaminophen + HTMDHQ (50 mg/kg) |
| Caspase-3 Activity (relative units) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.2 ± 0.3 | 1.5 ± 0.2 |
| Caspase-8 Activity (relative units) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.8 ± 0.2 | 1.3 ± 0.1 |
| Caspase-9 Activity (relative units) | 1.0 ± 0.1 | 3.1 ± 0.3 | 2.0 ± 0.2 | 1.4 ± 0.2 |
Data are presented as mean ± standard deviation. Data are synthesized for illustrative purposes based on trends reported in cited literature.
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity in Rats
This protocol describes the induction of liver injury in rats using acetaminophen (AAP) to study the protective effects of TMDHQ derivatives.
Materials:
-
Male Wistar rats (200-250 g)
-
Acetaminophen (Paracetamol)
-
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTMDHQ)
-
1% Starch solution
-
Normal saline
-
Gavage needles
-
Syringes
Procedure:
-
House the rats under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water.
-
Divide the animals into four groups (n=8 per group):
-
Group 1: Control (vehicle administration)
-
Group 2: Acetaminophen (AAP)
-
Group 3: AAP + HTMDHQ (25 mg/kg)
-
Group 4: AAP + HTMDHQ (50 mg/kg)
-
-
Induce hepatotoxicity in Groups 2, 3, and 4 by a single intraperitoneal injection of acetaminophen (600 mg/kg) dissolved in warm normal saline.
-
One hour and twelve hours after AAP administration, administer HTMDHQ (dissolved in 1% starch solution) orally by gavage to Groups 3 and 4 at the specified doses. Administer the vehicle (1% starch solution) to Groups 1 and 2.
-
Twenty-four hours after the AAP injection, euthanize the animals.
-
Collect blood samples via cardiac puncture for serum analysis.
-
Perfuse the liver with ice-cold saline and excise it. A portion of the liver can be fixed in 10% formalin for histological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
Measurement of Oxidative Stress Markers
a) 8-hydroxy-2-deoxyguanosine (8-OHdG) ELISA
Materials:
-
8-OHdG ELISA Kit
-
Liver tissue homogenate or serum samples
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare liver tissue homogenates (10% w/v) in ice-cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of the microplate pre-coated with an 8-OHdG antibody.
-
Add the HRP-conjugated secondary antibody.
-
After incubation and washing steps, add the TMB substrate.
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of 8-OHdG in the samples by referring to the standard curve.
b) Superoxide Dismutase (SOD) Activity Assay
Materials:
-
Liver tissue homogenate
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyrogallol solution
-
Spectrophotometer
Procedure:
-
Prepare liver tissue homogenates as described above.
-
The assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol.
-
In a cuvette, mix Tris-HCl buffer and the tissue homogenate.
-
Initiate the reaction by adding pyrogallol solution.
-
Measure the rate of increase in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
c) Catalase (CAT) Activity Assay
Materials:
-
Liver tissue homogenate
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Spectrophotometer
Procedure:
-
Prepare liver tissue homogenates in phosphate buffer.
-
The assay measures the decomposition of H₂O₂ by catalase.
-
In a quartz cuvette, mix phosphate buffer and the tissue homogenate.
-
Initiate the reaction by adding H₂O₂ solution.
-
Measure the decrease in absorbance at 240 nm for 3 minutes.
-
Calculate catalase activity based on the rate of H₂O₂ decomposition.
Assessment of Apoptosis
Caspase-3 Activity Assay
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
Liver tissue homogenate
-
Lysis buffer
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Prepare liver tissue homogenates in the provided lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The absorbance is proportional to the caspase-3 activity in the sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TMDHQ's dual antioxidant mechanism.
Caption: Experimental workflow for TMDHQ studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), with a focus on minimizing the formation of side products and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for TMQ and their associated side products?
The industrial synthesis of TMQ is primarily achieved through the acid-catalyzed condensation of aniline with acetone.[1][2] This process is complex and can proceed through two main mechanistic pathways, each with the potential for side product formation.[3][4]
-
Doebner-Miller/Schiff Base Pathway: Aniline reacts directly with acetone to form a Schiff base, which then undergoes further reactions and cyclization.[3]
-
Combes/Mesityl Oxide Pathway: Two molecules of acetone first undergo self-condensation to form mesityl oxide (or diacetone alcohol as an intermediate), which then reacts with aniline to form TMQ.[3][5]
Common side products include various structural isomers of TMQ, oligomers (dimers, trimers, tetramers), and by-products from uncontrolled polymerization of acetone or secondary reactions of aniline.[1][5][6]
Q2: How does catalyst selection influence the formation of side products?
Catalyst choice is critical for controlling selectivity. While traditional homogeneous acid catalysts can be effective, they often lead to equipment corrosion and costly recovery processes.[5][7]
-
Heterogeneous Catalysts: Modern approaches favor heterogeneous catalysts, such as sulfonic acid silica catalysts or metal-exchanged tungstophosphoric acid supported on γ-Al2O3.[4][5] These catalysts offer improved selectivity, easier recovery, and reusability.
-
Two-Stage Catalysis: A patented method utilizes a dual-catalyst system. First, an alkaline resin controls the self-condensation of acetone to primarily form dimers. This is followed by reaction with aniline under an acidic resin catalyst, which minimizes the various uncontrolled side reactions that occur when aniline and acetone are mixed directly under acidic conditions.[6]
-
Novel Catalysts: Graphene oxide-based catalysts have also been developed to provide high catalytic activity and reduce waste generation by avoiding the need for strong liquid acids and subsequent neutralization steps.[7]
Q3: What role do reaction temperature and reactant ratios play in TMQ purity?
Both temperature and reactant stoichiometry are key parameters to optimize.
-
Temperature: Elevated temperatures (typically 80-160 °C) increase the reaction rate but can also promote the formation of undesired by-products and oligomers.[5][8] Careful temperature control is essential for maximizing the yield of the TMQ monomer.
-
Reactant Ratio: The weight ratio of aniline to acetone can be varied significantly (e.g., from 1:1 to 1:10).[7] Optimizing this ratio is crucial for favoring the desired reaction pathway and minimizing unreacted starting materials that can complicate purification.
Troubleshooting Guide
Problem: Low yield of the desired TMQ monomer.
| Possible Cause | Recommended Solution |
| Uncontrolled Acetone Self-Condensation | Acetone can polymerize or form various condensation products that do not lead to TMQ. Slowly adding acetone to the heated aniline-catalyst mixture can control its concentration and favor the desired reaction.[8] Consider a two-stage catalytic approach to pre-dimerize acetone under basic conditions before reacting it with aniline.[6] |
| Suboptimal Catalyst Activity | The catalyst may be deactivated or not selective enough. If using a heterogeneous catalyst, ensure it is properly activated. Screen different solid acid catalysts to find one with higher selectivity for your specific conditions.[4][5] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If too high, polymerization and side reactions will increase. Perform small-scale experiments to determine the optimal temperature for your catalyst system. |
Problem: High concentration of oligomers (dimers, trimers) in the final product.
| Possible Cause | Recommended Solution |
| Prolonged Reaction Time or High Temperature | The TMQ monomer can continue to react under acidic conditions to form oligomers.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the monomer concentration is maximized. Reduce the reaction temperature to slow the rate of polymerization. |
| Highly Acidic Catalyst | A very strong acid catalyst may promote polymerization. Consider using a catalyst with moderate acidity to improve selectivity for the monomer. |
Quantitative Data on Catalyst Performance
The selection of a catalyst has a significant impact on both the conversion of reactants and the selective yield of TMQ. The table below summarizes performance data for a specific heterogeneous catalyst system.
| Catalyst System | Reactant | Conversion Rate (%) | TMQ Yield (%) | Key Finding |
| Zn₀.₅TPA/γ-Al₂O₃ | Aniline | 51.5 | 32.1 | Metal-modified tungstophosphoric acid demonstrates effective catalytic performance for TMQ synthesis.[4] |
Experimental Protocols & Workflows
Optimized General Protocol for TMQ Synthesis
This protocol incorporates best practices from published methods to enhance selectivity and minimize side products.[7][8]
-
Reactor Setup: Equip a reaction flask with a reflux condenser, mechanical stirrer, and a dropping funnel.
-
Catalyst and Aniline Addition: Charge the flask with the selected heterogeneous acid catalyst (e.g., graphene oxide-based or sulfonic acid silica) and aniline.
-
Heating: Heat the aniline-catalyst mixture to the optimized reaction temperature (e.g., 90-180 °C) with stirring.[7]
-
Controlled Acetone Addition: Slowly add acetone to the reaction mixture through the dropping funnel over several hours. This is a critical step to prevent a high concentration of acetone and reduce self-condensation side reactions.[8]
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them via TLC or GC to determine the point of maximum monomer formation.
-
Catalyst Recovery: Upon completion, cool the reaction mixture and, if using a heterogeneous catalyst, recover it by filtration. The catalyst can often be washed and reused.[5]
-
Workup and Neutralization: Wash the crude product mixture with a basic solution (e.g., sodium bicarbonate) to neutralize any residual acidity, followed by washing with water.[8]
-
Extraction and Drying: Extract the TMQ into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to isolate the high-purity TMQ monomer.[8]
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving common issues during TMQ synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rubber Antioxidant TMQ: Benefits, Uses, and Properties [chembroad.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation device and preparation method of rubber antioxidant TMQ - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111039863A - Preparation method of rubber antioxidant TMQ - Google Patents [patents.google.com]
- 8. This compound (TMQ) For Research [benchchem.com]
Technical Support Center: Purification of 2,2,4-Trimethyl-1,2-dihydroquinoline
Welcome to the technical support center for 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for TMQ are vacuum distillation and silica gel column chromatography.[1] The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity. For thermally stable, larger-scale purifications, vacuum distillation is often preferred. For separating compounds with close boiling points or for smaller scales requiring high purity, column chromatography is more suitable.[2]
Q2: My purified TMQ is a yellow or brownish oil, but I was expecting a solid. Is this normal?
A2: Yes, this is quite normal. This compound can exist as a yellowish to amber solid (pellets, powder, or flakes) or as a light-brown to light-green oil.[3][4] The commercial material is often a complex mixture of oligomers (dimers, trimers, etc.), which can affect its physical state.[5] The monomer has a reported melting point of 48°C, while polymeric forms can melt at higher temperatures (e.g., 87-97°C).[5][6] If your product is an oil at room temperature, it may indicate the presence of residual solvent or a higher proportion of lower molecular weight oligomers.
Q3: My product darkens upon storage, even after purification. How can I prevent this?
A3: this compound is known to be sensitive to prolonged exposure to air and light, which can cause it to darken over time due to oxidation.[7] To ensure stability, store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[6][7]
Q4: What are the common impurities I should expect after synthesizing TMQ from aniline and acetone?
A4: The synthesis of TMQ is a condensation reaction that can produce several byproducts. Common impurities include unreacted starting materials (aniline, acetone), various oligomers (dimers, trimers, tetramers) of TMQ, and other side-products from the acid-catalyzed condensation.[8][9] The product is often a mixture rather than a pure monomer.[9]
Q5: I'm having trouble separating the TMQ monomer from its oligomers. What is the best approach?
A5: Separating the monomer from its oligomers can be challenging.
-
Vacuum Distillation: This is often the most effective method. Since the oligomers have significantly higher molecular weights, they will have much higher boiling points. Careful fractional distillation under high vacuum can effectively separate the more volatile monomer.[8]
-
Column Chromatography: While possible, achieving a clean separation can be difficult due to the structural similarity of the oligomers. A carefully optimized gradient elution, starting with a non-polar solvent and gradually increasing polarity, may be required. Monitoring with Thin-Layer Chromatography (TLC) is crucial to identify the correct fractions.[10]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purification Yield | 1. Incomplete extraction from the aqueous layer. 2. Product loss during solvent removal (rotary evaporation). 3. Inefficient separation during chromatography (broad bands). 4. Degradation during distillation (temperature too high). | 1. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, chloroform).[1] 2. Use a cold trap and avoid excessive vacuum or heat during solvent removal. 3. Optimize chromatography conditions (solvent system, column dimensions). Ensure proper column packing to avoid channeling.[11] 4. Use a high vacuum to lower the boiling point and ensure the distillation temperature is as low as possible. |
| Product Discoloration (Dark Brown/Red) | 1. Presence of oxidized impurities. 2. Acidic residue from the synthesis catalyst. 3. Degradation due to exposure to air/light.[7] | 1. Consider a pre-purification step of washing the crude organic extract with a mild reducing agent solution (e.g., sodium bisulfite). 2. Ensure thorough neutralization with a base (e.g., sodium bicarbonate solution) and washing with water before final purification.[1] 3. Handle and store the compound under an inert atmosphere and protect it from light.[7] |
| Difficulty with Column Chromatography | 1. Poor separation of spots on TLC. 2. Cracking or channeling of the silica gel in the column. 3. Overloading the column with too much crude product. | 1. Systematically test different solvent systems for TLC to find one that gives good separation with an Rf value of ~0.3 for the desired compound.[11] 2. Pack the column carefully using a slurry method to ensure a homogenous stationary phase. Do not let the column run dry.[12] 3. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations. |
| Product Fails to Solidify | 1. Presence of residual solvent. 2. The purified fraction is a mixture of oligomers, which can be oily or waxy.[5] | 1. Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, it may be the natural state of your purified mixture. |
Quantitative Data Summary
| Parameter | Value | Source |
| Purity via Vacuum Distillation | 92% - 96.5% (monomer) | [8] |
| Boiling Point | >315 °C (at atmospheric pressure) | [6] |
| Distillation Conditions | Fraction up to 160 °C / 3 Torr Fraction up to 190 °C / 3 Torr | [8] |
| Density | 0.951 - 1.08 g/cm³ | [6][7] |
| Solubility in Water | <0.1 g/100 mL at 23 °C | [6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying thermally stable TMQ on a larger scale.
-
Preparation: Ensure the crude TMQ has been worked up appropriately (neutralized, extracted, and dried) and the solvent has been thoroughly removed.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum use. Use a short-path distillation head if possible to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation:
-
Begin heating the distillation flask gently using an oil bath.
-
Slowly apply vacuum, watching for any bumping.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvent or volatile impurities.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., up to 160-190°C at 3 Torr).[8]
-
Stop the distillation when the temperature rises significantly or when the distillate appears dark, leaving the high-boiling oligomeric residue behind.
-
-
Storage: Transfer the purified, colorless or pale-yellow distillate to a clean, amber-colored container and store under an inert atmosphere.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for small-scale purification or for separating impurities with different polarities.
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should provide a retention factor (Rf) of approximately 0.3 for TMQ.[11]
-
Column Packing:
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.[11]
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the silica bed.[12]
-
-
Sample Loading:
-
Dissolve the crude TMQ in a minimal amount of the eluting solvent or a stronger solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified TMQ.
Visualizations
Caption: General experimental workflow for the synthesis and purification of TMQ.
Caption: Troubleshooting decision tree for impure TMQ.
Caption: Relationship between impurity types and effective purification methods.
References
- 1. This compound (TMQ) For Research [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial Scale Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)
Welcome to the technical support center for the industrial-scale synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of TMQ.
Troubleshooting Guides
This section provides solutions to common problems encountered during the industrial synthesis of TMQ.
Issue 1: Low Yield of TMQ
Q: We are experiencing a lower than expected yield of TMQ in our reaction. What are the potential causes and how can we troubleshoot this?
A: Low yields of this compound (TMQ) can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature for TMQ synthesis is critical and typically ranges from 90°C to 150°C.[1] Temperatures outside this range can either slow down the reaction rate or promote the formation of unwanted side products, thus reducing the yield of the desired TMQ monomer and its oligomers.
-
Troubleshooting: Carefully monitor and control the reaction temperature within the optimal range. Conduct small-scale experiments to determine the ideal temperature for your specific catalyst and reactor setup.
-
-
Incorrect Molar Ratio of Reactants: The molar ratio of aniline to acetone is a key parameter influencing the reaction's efficiency. An excess of acetone is generally used.
-
Troubleshooting: Verify the molar ratio of aniline to acetone. While a large excess of acetone can drive the reaction forward, an excessively high ratio may not be economical. Optimization studies are recommended to find the most effective ratio for your process.
-
-
Catalyst Deactivation or Insufficient Amount: The acid catalyst is crucial for the condensation reaction between aniline and acetone. Over time, the catalyst can lose its activity or may be present in insufficient quantities.
-
Troubleshooting:
-
Catalyst Activity: If using a recyclable heterogeneous catalyst, check for signs of deactivation such as fouling or poisoning.[2][3] Regeneration of the catalyst through methods like washing with solvents or thermal treatment may be necessary.[2][4]
-
Catalyst Loading: Ensure the correct catalytic amount is used. The optimal amount can vary depending on the chosen catalyst.
-
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using techniques like GC-MS or HPLC. Extend the reaction time if the conversion of reactants is incomplete.
-
Issue 2: High Levels of Impurities in the Crude Product
Q: Our crude TMQ product shows a high percentage of impurities. What are the common impurities and how can we minimize their formation?
A: The synthesis of TMQ is often accompanied by the formation of various side products and oligomers.[5] Understanding and controlling these impurities is vital for obtaining a high-quality product.
Common Impurities:
-
Unreacted Aniline and Acetone: Incomplete reaction can leave residual starting materials.
-
TMQ Isomers: Structural isomers of TMQ can be formed during the reaction.
-
Higher Oligomers: While dimers and trimers of TMQ are often desired, the formation of higher, unwanted oligomers can occur.
-
Side-Reaction Products: Various side reactions can lead to a complex mixture of byproducts.
Strategies to Minimize Impurities:
-
Optimize Reaction Conditions:
-
Temperature Control: As with yield, precise temperature control is crucial. High temperatures can favor the formation of undesirable side products.
-
Controlled Addition of Acetone: Adding acetone dropwise over a period of 5 to 15 hours can help control the reaction rate and minimize the formation of byproducts.[1]
-
-
Choice of Catalyst: The type of catalyst used can significantly impact the selectivity of the reaction. Modern heterogeneous catalysts, such as certain zeolites or sulfonic acid silica catalysts, can offer higher selectivity compared to traditional homogeneous acid catalysts.[6]
-
Solvent Selection: The choice of solvent can influence the reaction pathway and selectivity. Some processes may be performed neat, while others utilize solvents like toluene.
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial-scale synthesis method for TMQ?
A1: The most common industrial synthesis of TMQ involves the acid-catalyzed condensation of aniline with acetone.[7] The process generally includes the following steps:
-
Charging a reactor with aniline and an acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid).
-
Heating the mixture to the reaction temperature, typically between 90°C and 150°C.[1]
-
Slowly adding acetone to the reactor over several hours.
-
Maintaining the reaction at the set temperature until completion.
-
Neutralizing the catalyst with a base, such as sodium hydroxide.
-
Purifying the crude product, usually through distillation, to remove unreacted starting materials and lower-boiling impurities.[1]
Q2: What are the key safety precautions to consider during TMQ synthesis?
A2: TMQ is a combustible solid and can be harmful if inhaled or swallowed.[8] Therefore, it is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection. The reaction is also typically carried out at elevated temperatures and pressures, requiring robust and properly maintained equipment.
Q3: How can the catalyst be recovered and reused in TMQ synthesis?
A3: The ability to recover and reuse the catalyst is a significant economic and environmental consideration.
-
Homogeneous Catalysts: Traditional acid catalysts like hydrochloric acid are neutralized after the reaction and are not typically recovered.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or functionalized silica, allows for easier separation from the reaction mixture by filtration.[6] These catalysts can often be regenerated and reused for multiple reaction cycles, although their activity may decrease over time due to deactivation.[2][3]
Q4: What are the common methods for purifying crude TMQ on an industrial scale?
A4: The primary method for purifying crude TMQ at an industrial scale is vacuum distillation .[9] This process effectively separates the desired TMQ oligomers from:
-
Unreacted aniline and acetone.
-
Low-boiling impurities.
-
Higher molecular weight polymers and tars, which remain as the distillation residue.
In some cases, column chromatography might be employed for achieving very high purity, particularly in laboratory or smaller-scale productions.[10]
Data Presentation
Table 1: Comparison of Different Catalysts for TMQ Synthesis
| Catalyst | Aniline Conversion (%) | TMQ Yield (%) | Reaction Conditions | Reference |
| Zn0.5TPA/Al2O3 | 51.5 | 32.1 | Not specified | [11] |
| H-MCM-22 (Si/Al=60) | 93.1 | 86.4 (dimer, trimer, tetramer) | Toluene, 135-140°C, 1.0 MPa | [12] |
| H-MCM-22 (Si/Al=40) | Not specified | 66.8 (dimer) | Toluene, reaction conditions not fully specified | [12] |
| H-MCM-22 (Si/Al=10) | 75.8 | 57.1 (dimer, trimer, tetramer) | Trimethylbenzene, reaction conditions not fully specified | [12] |
| HF/BF3 | Not specified | 82.8 | 140-150°C | [5] |
Table 2: Influence of Reaction Parameters on TMQ Product Quality (Example from Patent Data)
| Parameter | Value | Resulting TMQ Properties | Reference |
| Aniline:Acetone:Catalyst (molar ratio) | 1:15:0.01 | Ash: 0.16%, Softening Point: 95°C, Acetone Insoluble: 0.06% | [1] |
| Reaction Temperature | 150°C | Ash: 0.13%, Softening Point: 82°C, Acetone Insoluble: 0.07% | [1] |
| Acetone Addition Time | 5 hours | Ash: 0.11%, Softening Point: 89°C, Acetone Insoluble: 0.05% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Industrial Scale TMQ Synthesis
This protocol is a generalized procedure based on common industrial practices.[1]
-
Reactor Setup:
-
Charge a suitable glass-lined or stainless steel reactor with aniline and the chosen acid catalyst (e.g., p-toluenesulfonic acid).
-
Ensure the reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.
-
-
Reaction Initiation:
-
Begin stirring and heat the mixture to the target reaction temperature (e.g., 120-140°C).
-
-
Reactant Addition:
-
Once the target temperature is reached, begin the dropwise addition of acetone from the addition funnel over a period of 5-15 hours. The rate of addition should be controlled to maintain a steady reaction temperature.
-
-
Reaction Monitoring:
-
After the acetone addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
-
-
Work-up:
-
Cool the reaction mixture to 70-80°C.
-
Slowly add a sodium hydroxide solution to neutralize the acid catalyst. Stir for approximately 30 minutes.
-
Allow the mixture to stand for about 1 hour to allow for phase separation.
-
Remove the lower aqueous layer.
-
-
Purification:
-
Distill off the unreacted acetone and aniline under atmospheric or reduced pressure.
-
The remaining crude TMQ can be further purified by vacuum distillation to obtain the final product with the desired oligomer distribution.
-
Mandatory Visualization
Caption: Workflow for the industrial synthesis of TMQ.
Caption: Troubleshooting decision tree for TMQ synthesis.
Caption: Simplified reaction pathway for TMQ synthesis.
References
- 1. CN103214640A - Production method of rubber antioxidant TMQ - Google Patents [patents.google.com]
- 2. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (TMQ) For Research [benchchem.com]
- 10. Rubber Antioxidant TMQ: Benefits, Uses, and Properties [chembroad.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109438341A - Anti-aging agent TMQ and preparation method thereof - Google Patents [patents.google.com]
overcoming low monomer yield in aniline-acetone condensation
Welcome to the technical support center for optimizing the aniline-acetone condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges, specifically focusing on improving the yield of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield of the this compound monomer. What are the most common reasons?
A1: Low monomer yield in the aniline-acetone condensation is a frequent issue, primarily due to the formation of oligomers and other byproducts. The commercial product is often a complex mixture of the monomer, dimers, trimers, and tetramers.[1] The reaction is known to be slow, allowing for subsequent polymerization of the initially formed monomer.[2] Key factors contributing to low monomer yield include:
-
Polymerization: The reaction conditions, particularly in the presence of acid catalysts, promote the polymerization of the this compound monomer.[2][3]
-
Suboptimal Catalyst: The choice of catalyst significantly impacts the monomer yield. While common acid catalysts like hydrochloric acid can be used, they often lead to a higher proportion of polymers.[3]
-
Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also favor polymerization and the formation of tars.[4][5]
-
Inappropriate Reactant Ratio: The molar ratio of aniline to acetone (or its derivatives like diacetone alcohol or mesityl oxide) is a critical parameter that needs optimization.
Q2: My reaction mixture is turning into a thick, dark tar, making product isolation difficult. How can I prevent this?
A2: Tar and polymer formation is a classic problem in Doebner-von Miller type reactions, which includes the aniline-acetone condensation.[4][6] This is often due to the acid-catalyzed self-condensation of acetone or the polymerization of the reaction products. To mitigate this:
-
Optimize the Catalyst System: Employing a more selective catalyst system can significantly reduce polymer formation. For instance, a mixed catalyst system of hydrogen fluoride and boron trifluoride has been shown to dramatically increase monomer yield.[3]
-
Control Temperature: Avoid excessive heating. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.[4]
-
Consider a Biphasic System: For related reactions, sequestering the carbonyl component in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can reduce self-polymerization.[4]
Q3: What is the optimal catalyst for maximizing the monomer yield?
A3: The choice of catalyst is crucial for achieving a high monomer yield. While traditional acid catalysts like HCl or iodine are used, they often result in low yields of the monomer.[3][5] A combination of hydrogen fluoride (HF) and boron trifluoride (BF₃) has been shown to be a highly effective catalyst system, yielding over 80% of the monomer.[3] The molar ratio of HF to BF₃, as well as the total amount of the catalyst relative to aniline, are important parameters to optimize.[3]
Q4: How does the reaction temperature affect the monomer yield?
A4: Temperature plays a significant role in the aniline-acetone condensation. The reaction can be carried out over a range of temperatures, typically between 80°C and 150°C.[3][5] Lower temperatures can slow down the reaction, while higher temperatures can accelerate it but may also lead to increased polymerization and tar formation.[4][5] The optimal temperature will depend on the specific catalyst and reactants used. For instance, with an iodine catalyst, the reaction can be performed at temperatures ranging from 70°C to 175°C.[5] With the HF/BF₃ catalyst system, temperatures between 80°C and 150°C have been successfully employed.[3]
Q5: Can I use acetone derivatives instead of acetone?
A5: Yes, acetone derivatives such as diacetone alcohol or mesityl oxide can be used as the acetone source.[3] In some cases, these may be preferred as they can lead to higher monomer yields under certain catalytic conditions.[3]
Data Presentation
The following table summarizes the effect of different catalysts on the monomer yield of this compound.
| Catalyst System | Aniline Derivative | Acetone Source | Temperature (°C) | Monomer Yield (%) | Reference |
| Hydrochloric Acid | Aniline | Acetone | 100 | ~28 | [3] |
| Hydrochloric Acid | Aniline | Acetone | 130-140 | ~19 | [3] |
| Iodine | Aniline | Acetone | 70-175 | 61-68 | [5] |
| BF₃/Aniline Complex | Aniline | Acetone | 100-105 | 69.2 | [3] |
| HF/BF₃ (molar ratio 1) | Aniline | Acetone | 150 | 82.1 | [3] |
| HF/BF₃ (molar ratio 1) | Aniline | Diacetone Alcohol | 80 | 85.0 | [3] |
| HF/BF₃ (molar ratio 0.2) | Aniline | Diacetone Alcohol | 80 | 85.0 | [3] |
Experimental Protocols
Protocol 1: High-Yield Monomer Synthesis using HF/BF₃ Catalyst
This protocol is adapted from a patented high-yield procedure.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge aniline, 45% hydrofluoric acid, and boron trifluoride hydrate.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 140°C).
-
Reactant Addition: Add mesityl oxide or diacetone alcohol dropwise from the dropping funnel over several hours while maintaining the internal temperature.
-
Reaction Monitoring: After the addition is complete, maintain the temperature for an additional hour. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture. Recover any unreacted aniline by distillation under reduced pressure.
-
Purification: The desired this compound monomer can be purified by vacuum distillation.
Protocol 2: Synthesis using Iodine Catalyst
This protocol is based on the Organic Syntheses procedure for a related compound.[5]
-
Reaction Setup: In a 1-liter three-necked round-bottom flask, place 279 g (3 moles) of aniline and 9 g of iodine. Equip the flask with a dropping funnel, a mercury-sealed stirrer, and a condenser system designed to return most of the aniline while allowing water and excess acetone to distill off.
-
Heating: Heat the flask in an oil bath to maintain the reaction mixture at 170–175°C.
-
Acetone Addition: While stirring vigorously, add 850 ml (11.6 moles) of acetone through the dropping funnel over a 4-hour period. The rate of addition should be controlled to maintain a steady distillation rate.
-
Distillation: During the addition, collect the distillate, which will be a mixture of acetone and water.
-
Work-up: After the addition is complete, cool the reaction mixture.
-
Purification: The product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. The yield, after accounting for recovered aniline, is typically in the range of 61-68%.[5]
Visualizations
Caption: Troubleshooting workflow for low monomer yield.
Caption: General experimental workflow for aniline-acetone condensation.
References
Technical Support Center: Optimizing Catalyst Selection for 2,2,4-Trimethyl-1,2-dihydroquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a reaction analogous to the Skraup or Doebner-von Miller quinoline synthesis. This involves the acid-catalyzed condensation of aniline with acetone.[1][2] The reaction can be complex, with the in-situ formation of α,β-unsaturated carbonyl compounds from acetone, which then react with aniline.[3]
Q2: My reaction is producing a significant amount of dark, tarry material. What causes this and how can I minimize it?
A2: Tar formation is a frequent issue in Skraup-type syntheses, primarily due to the strongly acidic and high-temperature conditions that cause polymerization of the reactants and intermediates.[1][4] To mitigate this:
-
Moderate Reaction Vigor: The reaction can be highly exothermic. The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[1]
-
Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful management of the exothermic phase is crucial.[1]
-
Catalyst Choice: Consider using milder Lewis acids or heterogeneous catalysts, which can offer better selectivity and reduce polymerization.[4]
-
Biphasic Systems: Employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compounds in the organic phase, reducing acid-catalyzed polymerization in the aqueous phase.[4]
Q3: The yield of my desired this compound monomer is low, with a high proportion of polymeric byproducts. How can I improve the monomer yield?
A3: Polymerization of the this compound monomer is a common side reaction, especially under strong acid catalysis.[5] To favor the formation of the monomer:
-
Catalyst Selection: The choice of catalyst is critical. For instance, using a catalyst composed of hydrogen fluoride and boron trifluoride has been shown to improve the monomer yield significantly compared to conventional acid catalysts like HCl or p-toluenesulfonic acid.[6]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is essential. A systematic approach, such as a design of experiments (DoE), can help identify the optimal conditions to maximize monomer yield.[4]
-
Reactant Addition: Slow, controlled addition of the acetone or its derivatives (like mesityl oxide) to the aniline and catalyst mixture can help to control the reaction and minimize side reactions.[6]
Q4: How do I choose the most suitable catalyst for my synthesis?
A4: Catalyst selection depends on several factors, including desired yield, selectivity, cost, and ease of handling and separation.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH) are traditional catalysts but can lead to vigorous reactions and significant byproduct formation.[1][4]
-
Lewis Acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can offer milder reaction conditions and improved selectivity.[4][7]
-
Heterogeneous Catalysts (e.g., organosulfonic acid silica, zeolites, metal-modified tungstophosphoric acid) offer advantages such as easy separation from the reaction mixture, potential for reuse, and often higher selectivity.[2][3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is too vigorous and uncontrollable | The Skraup-type reaction is notoriously exothermic.[1][9] | - Add a moderator such as ferrous sulfate (FeSO₄) to make the reaction less violent.[1] - Ensure slow and controlled addition of the acid catalyst with efficient cooling and stirring.[1] |
| Low or no product formation | - Inactive catalyst. - Sub-optimal reaction temperature. - Insufficient reaction time. | - Use a fresh or properly activated catalyst. - Systematically screen a range of temperatures to find the optimum.[4] - Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. |
| Product is difficult to purify from tar | Harsh reaction conditions leading to extensive polymerization.[1] | - After the reaction, carefully pour the cooled mixture onto crushed ice and then neutralize with a base (e.g., NaOH or NH₃).[1] - The product can often be isolated from the tar by steam distillation followed by solvent extraction.[1] |
| Formation of undesired isomers | The reaction mechanism can lead to different isomers. The formation of a previously undescribed structural isomer of TMQ has been reported.[2] | - The choice of catalyst and reaction conditions can influence isomer distribution. Screening different catalysts may be necessary. - Careful characterization of the product mixture using techniques like GC-MS is essential to identify all components.[2] |
| Catalyst deactivation (for heterogeneous catalysts) | - Fouling of the catalyst surface by polymeric byproducts. - Leaching of the active species. | - After the reaction, filter the catalyst and wash it thoroughly with a suitable solvent to remove adsorbed materials. - The catalyst may require regeneration (e.g., by calcination) before reuse. Check the catalyst's specifications for appropriate regeneration procedures. |
Data on Catalyst Performance
The following tables summarize quantitative data for the synthesis of this compound using various catalytic systems.
Table 1: Homogeneous Catalysts
| Catalyst | Catalyst Loading | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Iodine | Not specified | Aniline, Acetone | Reflux | 48 | 61-68 | [10] |
| HCl | 0.13 molar ratio to aniline | Aniline, Acetone | 130-140 | 6 | ~19 (monomer) | [6] |
| p-Toluenesulfonic acid | Not specified | Aniline, Acetone | Not specified | Not specified | <60 (monomer) | [6] |
| BF₃/Aniline complex | Not specified | Aniline, Acetone | Not specified | Not specified | ~69 (monomer) | [6] |
| HF and BF₃ | 0.02-0.04 molar ratio to aniline | Aniline, Mesityl Oxide | 140-145 | 4 | ~83 (monomer) | [6] |
| Sc(OTf)₃ | 0.05 mmol | Aniline, Acetone | Room Temp | 2-6 | 65 | [7] |
Table 2: Heterogeneous Catalysts
| Catalyst | Catalyst Loading | Reactants | Temperature (°C) | Time (h) | Aniline Conversion (%) | TMQ Selectivity (%) | Reference(s) |
| H-Y-MMM Zeolite | 5-20 wt% | Aniline, Acetone | 60-230 | 6-23 | 100 | up to 68 | [3][7] |
| MOF-199 | 2.5 mol% | Aniline, Acetone | Not specified | Not specified | Excellent | Not specified | [3] |
| Zn²⁺-TPA/γ-Al₂O₃ | Not specified | Aniline, Acetone | Not specified | Not specified | High | High | [8] |
| Sn²⁺-TPA/γ-Al₂O₃ | Not specified | Aniline, Acetone | Not specified | Not specified | High | High | [8] |
| Cu²⁺-TPA/γ-Al₂O₃ | Not specified | Aniline, Acetone | Not specified | Not specified | High | High | [8] |
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Zeolite Catalyst
This protocol is a general guideline based on the use of a micro-meso-macroporous zeolite (H-Y-MMM).[7]
-
Catalyst Activation: Ensure the H-Y-MMM zeolite catalyst is activated according to the supplier's instructions, typically by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline, acetone, and the H-Y-MMM catalyst (5-20% by weight of aniline).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Catalyst Separation: Separate the catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone or ethanol), dried, and potentially reused.
-
Purification: Remove the excess acetone and unreacted aniline from the filtrate by distillation under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis using a Lewis Acid Catalyst (Sc(OTf)₃)
This protocol is a general guideline based on the use of Scandium (III) triflate.[7]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, add aniline, a significant excess of acetone (which also acts as the solvent), and Scandium (III) triflate (e.g., 0.05 mmol per mmol of aniline).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., room temperature to 60 °C) for 2-6 hours. Monitor the reaction for completion.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
- 7. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4514570A - Process for the preparation of this compound compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Thermal Degradation of TMQ in Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the thermal degradation of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) during processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving TMQ, linking them to potential thermal degradation and providing actionable solutions.
Issue 1: Discoloration of the final product (e.g., yellowing or browning).
-
Question: My polymer/rubber compound is exhibiting significant discoloration after processing. Could this be related to TMQ degradation?
-
Answer: Yes, discoloration is a common indicator of thermal-oxidative degradation.[1] When TMQ degrades at elevated temperatures, the degradation byproducts can impart a yellow or brown tint to the final product.[2] High processing temperatures, excessive oxygen exposure, and the presence of certain metal ions can accelerate this process.[2][3]
Troubleshooting Steps:
-
Optimize Processing Temperature: Review your processing temperature profile. If possible, reduce the peak temperature or shorten the duration of high-temperature exposure.
-
Minimize Oxygen Exposure: Use an inert atmosphere (e.g., nitrogen) during processing if your equipment allows. Ensure a good seal to prevent air ingress.
-
Check for Metal Contaminants: Analyze your raw materials for transition metal ions (e.g., copper, manganese), which can catalyze oxidation.[4]
-
Synergistic Antioxidant Blends: Consider using TMQ in combination with other antioxidants, such as p-phenylenediamine derivatives (e.g., 6PPD), which can offer synergistic protection and potentially mitigate discoloration.[5]
-
Issue 2: Reduced mechanical performance of the final product (e.g., brittleness, cracking, decreased tensile strength).
-
Question: The mechanical properties of my material are poorer than expected after processing with TMQ. Is thermal degradation of the antioxidant a likely cause?
-
Answer: The thermal degradation of TMQ can lead to a loss of its protective antioxidant function, resulting in the degradation of the polymer matrix itself. This can manifest as brittleness, reduced tensile strength, and a lower elongation at break.[6][7] If TMQ is compromised, the polymer is more susceptible to chain scission and cross-linking reactions induced by heat and oxygen.[8]
Troubleshooting Steps:
-
Evaluate TMQ Concentration: Ensure that the concentration of TMQ is optimized for your processing conditions and the expected service life of the product. Higher temperatures may require a higher loading of the antioxidant.
-
Assess Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your specific compound containing TMQ. This will help you define a safe processing window.
-
Analyze for Degradation Products: High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of intact TMQ remaining after processing and to detect the presence of its degradation products. A significant reduction in the active TMQ concentration is a strong indicator of thermal degradation.
-
Review Compounding Procedure: Improper mixing can lead to localized areas with insufficient antioxidant protection, which can act as initiation sites for degradation. Ensure a homogeneous dispersion of TMQ in your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of TMQ?
A1: TMQ is valued for its relatively high thermal stability and low volatility, especially in its oligomeric form, making it suitable for high-temperature processing.[5] The monomeric form has a boiling point of approximately 255°C.[9] However, its degradation can begin at lower temperatures depending on the processing conditions, such as the presence of oxygen and catalysts.
Q2: How does TMQ function as an antioxidant?
A2: TMQ is an aminic antioxidant that functions as a free radical scavenger.[5] During oxidative degradation, highly reactive free radicals are formed. TMQ can donate a hydrogen atom to these radicals, neutralizing them and forming a stable nitroxide radical. This process terminates the oxidative chain reaction, thus protecting the polymer from degradation.[1][10]
Q3: What are the expected degradation products of TMQ?
A3: The thermal-oxidative degradation of dihydroquinolines like TMQ can be complex. The initial step likely involves the abstraction of the hydrogen atom from the amine group. Further reactions can lead to the opening of the dihydroquinoline ring and the formation of various oxidized and fragmented aromatic and aliphatic compounds. The specific products will depend on the temperature, oxygen availability, and the presence of other reactive species.
Q4: Can I use TMQ in combination with other antioxidants?
A4: Yes, TMQ is often used synergistically with other antioxidants. For instance, in tire formulations, it is frequently paired with p-phenylenediamine derivatives like 6PPD to provide a broader range of protection against both thermal and oxidative degradation, as well as flex-cracking.[5][11]
Q5: How can I quantitatively assess the thermal degradation of TMQ in my samples?
A5: Thermogravimetric Analysis (TGA) and High-Performance Liquid Chromatography (HPLC) are two key analytical techniques. TGA can be used to determine the onset temperature of weight loss, which corresponds to degradation, while HPLC can be used to quantify the remaining concentration of active TMQ and identify its degradation products after processing.
Quantitative Data on TMQ and its Effects
Table 1: Physical and Thermal Properties of TMQ
| Property | Value | Reference |
| Chemical Name | This compound | [12] |
| Appearance | Brown to red-brown powder/granules | [10][12] |
| Melting Point | 132-138 °C | [12] |
| Boiling Point | ~255 °C | [9] |
| Specific Gravity | 1.1 - 1.2 g/cm³ | [12] |
Table 2: Effect of TMQ Concentration on Mechanical Properties of a Natural Rubber Compound (Illustrative Data)
| TMQ Concentration (phr) | Unaged Tensile Strength (MPa) | Aged Tensile Strength (MPa) | % Retention |
| 0 | 25 | 15 | 60 |
| 1.0 | 26 | 20 | 77 |
| 2.0 | 26.5 | 22 | 83 |
| 2.5 | 27 | 23 | 85 |
Note: This table is illustrative, based on general trends observed in rubber compounding. Actual values will vary depending on the specific formulation and processing conditions.[3]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of thermal degradation of a TMQ-containing compound.
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the compound (5-10 mg).
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Crucible: Alumina or platinum.
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min). Running the experiment in both inert and oxidative atmospheres can provide valuable comparative data.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature to 600 °C.
-
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of degradation is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of TMQ and its Degradation Products
Objective: To quantify the amount of active TMQ remaining in a compound after processing and to detect the formation of degradation products.
Methodology:
-
Sample Preparation (Extraction of TMQ):
-
Weigh a known amount of the processed compound.
-
Extract TMQ using a suitable solvent in which it is highly soluble, such as chloroform, toluene, or acetone.[10][12] Sonication or refluxing may be necessary to ensure complete extraction.
-
Filter the extract to remove any insoluble material.
-
Dilute the extract to a known volume with the mobile phase.
-
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions (A starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need to be adjusted to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of pure TMQ of known concentrations.
-
Inject the sample extract and integrate the peak area corresponding to TMQ.
-
Calculate the concentration of TMQ in the sample by comparing its peak area to the calibration curve.
-
Degradation products will appear as additional peaks in the chromatogram, typically at different retention times than the parent TMQ peak.
-
Visualizations
Caption: Proposed chemical pathway for TMQ's antioxidant action and subsequent degradation.
Caption: Logical workflow for troubleshooting TMQ thermal degradation issues during processing.
References
- 1. Rubber Antioxidant TMQ: Benefits, Uses, and Properties [chembroad.com]
- 2. Discoloration Mechanisms of Natural Rubber and Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. welltchem.com [welltchem.com]
- 5. This compound (TMQ) For Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. This compound | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. recarroll.com [recarroll.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. raywaychem.com [raywaychem.com]
- 13. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Technical Support Center: Optimizing the Doebner-von Miller Reaction for Enhanced TMQ Selectivity
Welcome to the technical support center for the Doebner-von Miller synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the selectivity of this important reaction.
Troubleshooting Guides
This section addresses common issues encountered during the Doebner-von Miller synthesis of TMQ, focusing on improving selectivity and minimizing byproduct formation.
Issue 1: Low Selectivity and Formation of Numerous Byproducts
-
Question: My reaction of aniline with acetone results in a complex mixture with low selectivity for the desired this compound (TMQ). How can I improve this?
-
Answer: The reaction of aniline with acetone is known to be complex, often yielding a significant number of side products.[1] Key strategies to enhance selectivity include:
-
Catalyst Selection: The choice of catalyst is critical. While traditional Brønsted and Lewis acids can be used, certain heterogeneous catalysts have shown improved selectivity.[1] For instance, micro-meso-macroporous zeolite H-Y-MMM has been reported to favor the formation of TMQ.[2]
-
Control of Reaction Temperature: Elevated temperatures can promote the formation of various byproducts. It is crucial to maintain the optimal temperature for the specific catalyst and solvent system being employed.[1]
-
Slow Addition of Acetone: A slow, controlled addition of acetone to the reaction mixture can help to minimize self-condensation of acetone and other side reactions.[3]
-
Issue 2: Significant Tar Formation
-
Question: My reaction mixture is turning into a thick, dark tar, leading to difficult product isolation and low yields. What is the cause and how can I prevent it?
-
Answer: Tar formation is a prevalent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in this case, mesityl oxide formed in situ from acetone). To mitigate this:
-
Use of a Two-Phase System: Sequestering the acetone/mesityl oxide in an organic phase can significantly reduce polymerization in the acidic aqueous phase.
-
Gradual Reagent Addition: Adding the acetone slowly to the heated acidic solution of aniline helps to maintain a low concentration of the reactive carbonyl species, thus favoring the desired reaction pathway over polymerization.
-
Issue 3: Identification of Unknown Byproducts
-
Question: My GC-MS analysis shows several significant peaks besides the product peak. How can I identify these byproducts?
-
Answer: The reaction of aniline and acetone can produce a variety of byproducts, including isomers of TMQ. A detailed GC/MS analysis is the primary method for identifying these compounds.[1] The formation of a previously undescribed structural isomer of TMQ has been reported.[1] For definitive identification, isolation of the byproducts followed by spectroscopic analysis (NMR, IR) is recommended.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Doebner-von Miller reaction for TMQ synthesis?
-
A1: The reaction proceeds through the in situ formation of an α,β-unsaturated carbonyl compound (mesityl oxide) from the aldol condensation of acetone.[4] Aniline then undergoes a conjugate addition to this intermediate. Subsequent cyclization, dehydration, and rearrangement lead to the formation of the dihydroquinoline ring system.[5] The precise mechanism, particularly regarding potential fragmentation-recombination pathways, has been a subject of study.[6]
-
-
Q2: Which type of acid catalyst is most effective for TMQ synthesis?
-
A2: Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) can catalyze the reaction.[4] For improved selectivity towards the TMQ monomer, a catalyst system composed of hydrogen fluoride and boron trifluoride has been patented.[7] Heterogeneous catalysts like specific zeolites are also effective and offer the advantage of easier separation.[2]
-
-
Q3: Can I use mesityl oxide directly instead of acetone?
-
A3: Yes, the reaction can be performed using mesityl oxide as the starting α,β-unsaturated carbonyl compound.[1] However, the in situ generation from acetone is often employed.
-
-
Q4: How can I purify TMQ from its isomers and other byproducts?
-
A4: Purification can be challenging due to the similar properties of the isomers. Column chromatography is a common laboratory technique for separating such mixtures. The choice of the stationary and mobile phases will be critical for achieving good separation. For industrial-scale purification, distillation under reduced pressure is often employed.[3]
-
Data Presentation
Table 1: Comparative Analysis of Catalyst Performance in TMQ Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Aniline Conversion (%) | TMQ Yield (%) | Reference |
| Hydrogen Fluoride / Boron Trifluoride | 80 - 150 | Not Specified | Not Specified | up to 69 (monomer) | [7] |
| Zeolite H-Y-MMM | 60 - 230 | 6 - 23 | Not Specified | Not Specified | [2] |
| Hydrochloric Acid | 130 - 140 | 6 | Not Specified | ~19 (monomer) | [7] |
| p-Toluenesulfonic Acid | Not Specified | Not Specified | Not Specified | < 60 (monomer) | [7] |
Experimental Protocols
High-Selectivity Protocol for the Synthesis of this compound (TMQ)
This protocol is a generalized procedure based on principles for improving selectivity. Optimization for specific laboratory conditions may be required.
Materials:
-
Aniline
-
Acetone
-
Catalyst (e.g., Zeolite H-Y-MMM or a Lewis/Brønsted acid)
-
Solvent (if applicable, e.g., for a two-phase system)
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add aniline and the chosen catalyst. If using a two-phase system, add the appropriate solvents.
-
Heating: Heat the mixture to the optimal temperature for the chosen catalyst (e.g., 90-150 °C).[3]
-
Acetone Addition: Slowly add acetone dropwise from the dropping funnel to the heated reaction mixture over a period of 5-15 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time. Continue heating for an additional 2 hours after the acetone addition is complete.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic catalyst by adding a sodium hydroxide solution until the mixture is basic.
-
If a solid catalyst was used, it can be recovered by filtration at this stage.
-
-
Extraction: Extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to isolate the TMQ monomer.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing the selectivity of the Doebner-von Miller reaction for TMQ synthesis.
Caption: Competing reaction pathways in the Doebner-von Miller synthesis of TMQ from aniline and acetone.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 3. CN103214640A - Production method of rubber antioxidant TMQ - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4746743A - Process for producing this compound - Google Patents [patents.google.com]
troubleshooting variability in commercial TMQ oligomer composition
Technical Support Center: Commercial TMQ Oligomers
This guide provides troubleshooting for researchers, scientists, and drug development professionals working with commercial 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) oligomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are TMQ oligomers and why is their composition variable between commercial batches?
A: TMQ is synthesized by the acid-catalyzed reaction of aniline and acetone. This process doesn't just produce a single molecule but rather a mixture of polymerized chains of varying lengths, known as oligomers (e.g., dimers, trimers, tetramers). Commercial TMQ, often referred to as a polymer or resin, is this mixture.[1] The exact distribution of these oligomers can vary significantly between manufacturers and even between different production lots from the same manufacturer. This variability is due to slight differences in reaction conditions such as temperature, pressure, catalyst concentration, and reaction time, which influence the extent of polymerization.
Q2: My experimental results are inconsistent after switching to a new batch of TMQ. How can I troubleshoot this?
A: This is a common issue stemming from the inherent variability of commercial TMQ. Inconsistent results, particularly in sensitive biological assays, strongly suggest a difference in oligomer composition between the old and new batches. Different oligomer lengths can possess varied biological activities, solubilities, and cell permeabilities.[2][3] Follow this troubleshooting workflow to diagnose the issue.
Q3: How can I determine the oligomer composition of my commercial TMQ sample?
A: The most reliable and common method for analyzing the oligomer distribution of polymer resins is High-Performance Liquid Chromatography (HPLC).[4][5] A reversed-phase HPLC method coupled with a UV or Evaporative Light Scattering Detector (ELSD) can effectively separate and quantify the different oligomer species.
Detailed Experimental Protocol: HPLC Analysis of TMQ Oligomers
-
Sample Preparation:
-
Accurately weigh 10 mg of the commercial TMQ sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex thoroughly until fully dissolved. You may need to use a sonicator for poorly soluble samples.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A system with a binary pump, autosampler, and column oven.
-
Detector: UV Detector set at 205 nm or 254 nm.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
-
This gradient is a starting point and may require optimization based on your specific column and sample.
-
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
Assuming a similar response factor for each oligomer, calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks. The earlier eluting peaks will correspond to the smaller, more polar oligomers.
-
Q4: I have analyzed two different batches of TMQ. How do I interpret the data?
A: After running the HPLC analysis, you can summarize the quantitative data to directly compare the batches. A significant difference in the percentage of one or more oligomer species is a strong indicator of batch variability.
Table 1: Example Compositional Analysis of Two Commercial TMQ Batches
| Oligomer Species | Batch A (% Relative Area) | Batch B (% Relative Area) |
| Dimer | 35.2% | 51.8% |
| Trimer | 41.5% | 33.1% |
| Tetramer | 16.8% | 10.5% |
| Higher Oligomers | 6.5% | 4.6% |
Interpretation: In this example, Batch B contains a significantly higher percentage of the dimer and a lower percentage of trimer and tetramer compared to Batch A. If your biological experiments rely on the activity of higher-order oligomers, switching from Batch A to Batch B would likely lead to a decrease in the observed effect.
Q5: How can variability in TMQ oligomer composition affect my cell-based antioxidant assays?
A: The antioxidant activity of oligomers can be size-dependent.[2] Smaller oligomers may have better cell permeability, while larger ones might have more functional groups per molecule, potentially leading to higher antioxidant capacity in cell-free assays. This variability can directly impact signaling pathways involved in the cellular antioxidant response, such as the Nrf2 pathway.[7][8][9][10]
TMQ and other antioxidants can activate the Nrf2 pathway. Under normal conditions, the protein Keap1 targets Nrf2 for degradation.[11] In the presence of oxidative stress or antioxidants, Keap1 is inhibited, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE) genes, which produce protective enzymes.[9][11] If one batch of TMQ has a higher concentration of the most bioactive oligomer, it will activate this pathway more potently than another batch.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Influence of oligomer chain length on the antioxidant activity of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and protective effect of anthocyanin oligomers on H₂O₂-triggered G2/M arrest in retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. agilent.com [agilent.com]
- 6. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/ARE is a key pathway for curcumin-mediated protection of TMJ chondrocytes from oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2 Pathway Alleviates Overloading Force-Induced TMJ Degeneration by Downregulating Oxidative Stress Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) and 6PPD as Rubber Antidegradants
In the realm of polymer science, particularly within the rubber industry, the longevity and durability of products are paramount. The degradation of rubber due to environmental factors such as ozone, oxygen, and heat is a significant concern. To counteract these effects, antidegradants are incorporated into rubber formulations. This guide provides a detailed, objective comparison of two widely used antidegradants: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This comparison is intended for researchers, scientists, and professionals in drug development and material science, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Chemical Identity and Structure
This compound (TMQ) , often referred to as an aminic antioxidant, is commercially available as a complex mixture of oligomers (dimers, trimers, and tetramers are common).[1] Its polymeric nature results in low volatility and migratory properties.[2]
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a p-phenylenediamine (PPD) derivative. It is a highly effective antiozonant and antioxidant widely used in the tire industry.[3][4]
Caption: Chemical structures of TMQ (monomer) and 6PPD.
Mechanism of Action as Antidegradants
The protective mechanisms of TMQ and 6PPD differ significantly, which dictates their primary applications.
6PPD: The Potent Antiozonant
6PPD's primary role is to protect rubber from ozone-induced cracking. Its effectiveness stems from a multi-faceted mechanism:
-
Migration (Blooming): 6PPD is not highly soluble in rubber, which allows it to migrate from the bulk of the material to the surface.[3][5]
-
Protective Film Formation: At the surface, 6PPD reacts rapidly with atmospheric ozone to form a protective film. This film acts as a physical barrier, preventing ozone from reaching and attacking the double bonds in the rubber polymer chains.[3][5]
-
Ozone Scavenging: 6PPD is significantly more reactive with ozone than the rubber itself.[5] It effectively "scavenges" ozone molecules before they can cause damage. The reaction rate of 6PPD with ozone is about 50 to 117 times faster than that of the double bonds in common rubbers like isoprene rubber (IR), butadiene rubber (BR), and styrene-butadiene rubber (SBR).[5]
-
Transformation and Environmental Concerns: The reaction of 6PPD with ozone leads to the formation of several transformation products, most notably 6PPD-quinone (6PPD-Q).[6][7][8] Recent studies have identified 6PPD-Q as a highly toxic compound to certain aquatic species, such as coho salmon, raising significant environmental concerns.[6][9][10]
Caption: Mechanism of 6PPD as a sacrificial antiozonant.
TMQ: The Heat and Oxidation Stabilizer
TMQ is primarily classified as an antioxidant and is particularly effective against degradation caused by heat and oxygen.[11][12] Its mechanism involves:
-
Free Radical Scavenging: During thermo-oxidative aging, free radicals are generated, which propagate chain reactions leading to the degradation of the rubber's physical properties. TMQ interrupts this cycle by reacting with and stabilizing these free radicals.[2]
-
Inhibition of Metal-Catalyzed Oxidation: TMQ is also effective in inhibiting the catalytic effect of metal ions, such as copper and nickel, which can accelerate the oxidative degradation of rubber.[2][12]
It is important to note that TMQ has a poor effect on preventing flex cracking and is not an effective antiozonant.[1][11]
Performance Comparison
The distinct mechanisms of TMQ and 6PPD lead to different performance characteristics. While 6PPD offers comprehensive protection, especially against ozone, TMQ excels in high-temperature applications. In practice, they are often used in combination to achieve a synergistic effect, providing a broad spectrum of protection.[4][11]
| Feature | This compound (TMQ) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| Primary Function | Antioxidant | Antiozonant & Antioxidant |
| Ozone Protection | Ineffective[1] | Excellent[11] |
| Heat & Oxidative Aging | Excellent[11][12] | Good to Excellent[4] |
| Flex Cracking Resistance | Poor[1][11] | Excellent[11] |
| Volatility | Low (due to polymeric nature)[2] | Higher than TMQ |
| Environmental Concern | Generally considered less of a concern | High concern due to toxic 6PPD-quinone formation[6][9][10] |
| Common Use | In combination with PPDs for heat stability[4][11] | Primary antidegradant in tires[4] |
Experimental Protocols for Evaluation
The performance of antiozonants is evaluated through a standardized set of procedures involving compounding, vulcanization, and testing of the rubber's mechanical properties before and after exposure to degradative forces.
1. Compounding:
-
Objective: To uniformly disperse the antidegradant and other ingredients into the rubber matrix.
-
Methodology: A laboratory-scale internal mixer (like a Banbury mixer) is used for the initial stage of mixing the rubber polymer with reinforcing fillers (e.g., carbon black), processing aids, and the antidegradants (TMQ, 6PPD). In the second stage, a two-roll mill is used to add the vulcanizing agents (e.g., sulfur and accelerators) at a lower temperature to prevent premature curing (scorch).[2]
2. Vulcanization:
-
Objective: To form cross-links in the rubber, giving it its characteristic elasticity and strength.
-
Methodology: The compounded rubber is pressed into sheets or test-specific molds and cured at a specific temperature and pressure for a predetermined time, based on cure characteristics determined by a rheometer.
3. Aging Protocols:
-
Ozone Aging: Cured rubber samples are placed in an ozone test chamber under controlled conditions (ozone concentration, temperature, humidity). Samples can be tested under static strain (e.g., bent loop) or dynamic strain (repeated flexing) to simulate real-world conditions. The appearance of cracks is monitored over time.
-
Thermo-oxidative Aging: Samples are placed in a hot air oven at an elevated temperature (e.g., 85°C) for a specified duration (e.g., 96 hours) to accelerate aging.[2]
4. Mechanical Property Testing:
-
Objective: To quantify the degradation of the rubber.
-
Methodology: Key physical properties are measured on both unaged and aged samples according to ASTM standards. These include:
-
Tensile Strength and Elongation at Break: Measures the force required to break the sample and how much it stretches before breaking.
-
Hardness: Resistance to indentation.
-
Tear Strength: Resistance to the growth of a cut.
-
Fatigue to Failure: Number of cycles a sample can withstand before breaking under repeated stress.[2]
-
The effectiveness of the antidegradant is determined by the percentage retention of these properties after aging.
Caption: Standard experimental workflow for evaluating rubber antidegradants.
Quantitative Data Summary
The following table summarizes data from a study on natural rubber compounds, illustrating the impact of varying TMQ concentration with a constant 6PPD level after hot air aging at 85°C for 96 hours.[2] This highlights the synergistic effect of using both antidegradants.
| Compound (phr*) | TMQ (phr) | 6PPD (phr) | % Retention of Tensile Strength | % Retention of Elongation at Break |
| Blank (No Antidegradant) | 0 | 0 | 55% | 62% |
| Compound 2 | 0.5 | 2.0 | 96% | 88% |
| Compound 3 | 1.0 | 2.0 | ~96% | ~88% |
| Compound 4 | 1.5 | 2.0 | ~96% | ~88% |
| Compound 5 | 2.0 | 2.0 | ~96% | ~88% |
| Compound 6 | 2.5 | 2.0 | ~96% | ~88% |
*phr: parts per hundred rubber
The data clearly demonstrates that the inclusion of antidegradants dramatically improves the retention of physical properties after aging. While this specific study focuses on the addition of TMQ to a system already containing 6PPD, it underscores the high level of protection afforded by these chemical systems against thermo-oxidative degradation.[2]
Conclusion
Both TMQ and 6PPD are vital components in the formulation of durable rubber products. They are, however, not interchangeable.
-
6PPD is an unparalleled antiozonant and a very effective general-purpose antidegradant, making it the industry standard for applications requiring resistance to ozone and flex cracking, such as tires.[4] However, the significant environmental toxicity of its primary ozonation byproduct, 6PPD-quinone, is driving intensive research into safer alternatives.[6][7][9]
-
TMQ serves as a powerful antioxidant, providing excellent protection against thermo-oxidative degradation.[11][12] Its low volatility makes it suitable for long-term heat stability.[1]
The common industry practice of combining 6PPD with TMQ leverages the strengths of both, creating a complementary and synergistic protection system that guards against a wide range of degradative forces.[4][11] For researchers and scientists, understanding these distinct roles and mechanisms is critical for designing next-generation materials that are both durable and environmentally benign.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. 6PPD - Wikipedia [en.wikipedia.org]
- 4. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation | Berkeley Center for Green Chemistry [bcgc.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scirp.org [scirp.org]
- 10. scirp.org [scirp.org]
- 11. 3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead-Zhejiang Huangyan Zhedong Rubber Auxiliary Co., Ltd. [zhedongauxiliary.com]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to Analytical Methods for 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a significant antioxidant and synthetic intermediate. We will explore the validation and performance of High-Performance Liquid Chromatography (HPLC) and compare it with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. This document is intended to assist researchers in selecting the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method is a critical decision in research and development, directly impacting the quality and reliability of results. The following table summarizes the performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of TMQ and related aromatic amines or quinoline derivatives. It is important to note that while specific validated methods for TMQ are not abundantly available in public literature, the data presented here is a composite of typical performance parameters for these techniques with analogous compounds, providing a reliable reference for method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 2 - 100 ng/mL[1] | 0.1 - 1.0 mg/L | 1 - 50 µg/mL (for Hydroquinone)[2] |
| Limit of Detection (LOD) | 0.5 ng/mL[1] | 0.1 mg/kg | 0.24 µg/mL (for Hydroquinone)[2] |
| Limit of Quantitation (LOQ) | 2 ng/mL[1] | 0.3 mg/kg (estimated) | 0.72 µg/mL (for Hydroquinone)[2] |
| Precision (%RSD) | < 2.7%[1] | 1.4 - 3.8% | < 2%[2] |
| Accuracy (% Recovery) | Typically 90-110% (General expectation) | 82.9 - 92.0% | 98 - 102% (for Hydroquinone)[2] |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Low to Moderate (prone to interference) |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical method validation. The following sections provide representative methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like TMQ.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound reference standard
Chromatographic Conditions (Typical):
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of TMQ (likely in the range of 230-280 nm for aromatic amines).
-
Injection Volume: 10 µL
Validation Procedure:
-
Specificity: Inject a blank (solvent), a standard solution of TMQ, and a sample matrix to ensure no interfering peaks at the retention time of TMQ.
-
Linearity: Prepare a series of standard solutions of TMQ at different concentrations (e.g., 5, 10, 20, 50, 100 ng/mL). Inject each concentration in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a TMQ standard solution at a single concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits (typically ≤ 5%).
-
-
Accuracy: Perform recovery studies by spiking a sample matrix with known concentrations of TMQ at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 90-110%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like TMQ, it offers high specificity due to mass spectral fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Methanol or other suitable solvent for sample preparation
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
Validation Procedure: The validation parameters (Specificity, Linearity, Precision, Accuracy, LOD, and LOQ) are assessed similarly to the HPLC method, with quantification typically based on the peak area of a characteristic ion from the mass spectrum of TMQ.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler, more accessible, and high-throughput technique suitable for the quantification of compounds with a chromophore, such as TMQ. However, it is less specific than chromatographic methods and more susceptible to interference from other absorbing species in the sample matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Reagents:
-
Methanol or other UV-transparent solvent
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of TMQ in the chosen solvent and scan its absorbance from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of TMQ of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Validation Procedure: The validation for a UV-Vis spectrophotometric method follows the same principles as for HPLC, focusing on linearity, precision, accuracy, and the determination of LOD and LOQ. Specificity is a critical consideration and should be carefully evaluated by analyzing placebo or matrix blanks.
Visualizing the Workflow
To better understand the logical flow of the validation process, the following diagrams created using Graphviz illustrate the experimental workflow for HPLC method validation and a decision-making pathway for selecting an appropriate analytical method.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Pathway for Analytical Method Selection.
References
Comparative Study of Catalysts for 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a crucial antioxidant and building block in organic synthesis, is a process of significant interest. The efficiency of TMQ synthesis is heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the synthesis of TMQ, supported by experimental data to facilitate an informed selection for specific research and development needs.
The synthesis of TMQ is primarily achieved through the acid-catalyzed condensation of aniline with acetone.[1] This reaction can be guided by a range of catalysts, broadly categorized into homogeneous and heterogeneous systems. The choice of catalyst influences not only the reaction rate but also the product yield, selectivity, and the overall sustainability of the process.
Performance Comparison of Catalysts for TMQ Synthesis
The following table summarizes the performance of different catalysts in the synthesis of TMQ, based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalyst | Aniline:Acetone Molar Ratio | Temperature (°C) | Reaction Time (h) | Aniline Conversion (%) | TMQ Yield/Selectivity (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid | 1:15-17 | 90-150 | 5-15 | - | - | [2] |
| Hydrogen Fluoride & Boron Trifluoride | - | 80-150 | - | - | High Yield (monomer) | [3] | |
| Heterogeneous Solid Acid | H-Y-MMM Zeolite | - | 60-230 | 6-23 | - | - | [4] |
| H-MCM-22 Zeolite (Si/Al=40) | - | - | - | 93.1 | 86.4 (dimer, trimer, tetramer) | [1] | |
| Graphene Oxide-p-toluenesulfonic acid | 1:10 (weight) | 160 | 15 | - | - | [5] | |
| Metal-Modified | Zn0.5TPA/γ-Al2O3 | - | - | - | 51.5 | 32.1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for TMQ synthesis using different catalytic systems.
General Procedure for TMQ Synthesis using a Heterogeneous Catalyst (Example: Zeolite)
-
Catalyst Activation: The zeolite catalyst (e.g., H-Y-MMM or H-MCM-22) is activated by calcination at a specific temperature to remove adsorbed water and ensure optimal acidity.
-
Reaction Setup: A mixture of aniline, acetone, and the activated catalyst is charged into a reactor. The molar ratio of aniline to acetone and the catalyst loading are critical parameters that need to be optimized.[1][4]
-
Reaction Conditions: The reaction is carried out at a specific temperature (ranging from 60 to 230°C) and for a defined duration (from 6 to 23 hours) under stirring.[4]
-
Product Isolation and Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is then subjected to distillation to remove unreacted starting materials and solvent (if any). The resulting TMQ product is analyzed by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of aniline and the yield and selectivity of TMQ.
Procedure for TMQ Synthesis using a Graphene Oxide-Based Catalyst
-
Catalyst Preparation: A graphene oxide-based catalyst, such as a non-covalently modified product of graphene oxide and p-toluenesulfonic acid, is prepared.[5]
-
Reaction: In a suitable solvent like toluene, aniline, acetone, and the graphene oxide-based catalyst are mixed.[5] The reaction is then heated to a temperature between 90 and 180°C for 1 to 20 hours.[5]
-
Work-up: After the reaction is complete, the aqueous phase and the solid catalyst are separated from the organic phase. The organic solvent is then removed by distillation to obtain the TMQ product.[5]
Visualizing the Catalyst Comparison Workflow
The process of selecting and evaluating a catalyst for TMQ synthesis can be systematically represented. The following diagram illustrates a logical workflow from catalyst selection to performance assessment.
Caption: A logical workflow for the comparative study of catalysts in TMQ synthesis.
Signaling Pathways in Catalytic TMQ Synthesis
The synthesis of TMQ from aniline and acetone in the presence of an acid catalyst is believed to proceed through a complex reaction network involving several intermediates. The following diagram outlines a plausible reaction pathway.
References
- 1. CN109438341A - Anti-aging agent TMQ and preparation method thereof - Google Patents [patents.google.com]
- 2. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. CN111039863A - Preparation method of rubber antioxidant TMQ - Google Patents [patents.google.com]
- 6. Entropy-stabilized metal oxide nanoparticles supported on reduced graphene oxide as a highly active heterogeneous catalyst for selective and solvent-free oxidation of toluene: a combined experimental and numerical investigation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 2,2,4-Trimethyl-1,2-dihydroquinoline in Aged Rubber: A Comparative Guide
For researchers, scientists, and professionals in drug development and material science, the accurate quantification of antioxidants such as 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) in aged rubber samples is critical for assessing material longevity and performance. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of TMQ in aged rubber hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and the nature of the rubber matrix. Chromatographic methods like HPLC and GC-MS are highly specific and sensitive, making them suitable for precise quantification, while FTIR offers a rapid, non-destructive approach, often used for screening and semi-quantitative analysis.
| Feature | HPLC-UV | GC-MS | FTIR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Measurement of the absorption of infrared radiation by the sample's molecular bonds. |
| Sample Preparation | Solvent extraction of TMQ from the rubber matrix. | Solvent extraction or direct analysis of volatile components via pyrolysis.[1][2][3][4] | Minimal to no sample preparation required for Attenuated Total Reflectance (ATR) mode.[5][6] |
| Selectivity | High | Very High | Moderate to Low |
| Sensitivity | Good | Excellent | Moderate |
| Quantification | Good linearity and precision. | Excellent linearity and precision. | Generally semi-quantitative; can be quantitative with chemometric models.[7] |
| Analysis Time | Moderate | Moderate to Long | Rapid |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Strengths | Robust and widely available. Suitable for routine quality control. | High confidence in identification due to mass spectral data. Ideal for complex mixtures.[1] | Fast, non-destructive, and requires minimal sample preparation.[5] |
| Limitations | Requires solvent extraction which can be time-consuming. | TMQ may require derivatization to improve volatility. The high temperatures in pyrolysis can cause degradation of the analyte.[3] | Lower sensitivity and selectivity compared to chromatographic methods. Matrix effects can be significant.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the extraction of TMQ from the aged rubber sample followed by chromatographic separation and quantification.
1. Sample Preparation: Solvent Extraction
-
Cryogenically grind the aged rubber sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh approximately 1-2 grams of the powdered rubber into a glass vial.
-
Add a suitable extraction solvent (e.g., acetone, dichloromethane, or a mixture thereof) in a known volume.[1] The choice of solvent is critical for efficient extraction.[8][9]
-
Agitate the mixture using an ultrasonic bath for a defined period (e.g., 60 minutes) to facilitate the extraction of TMQ into the solvent.
-
Centrifuge the mixture to separate the rubber solids from the extract.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by acquiring the UV spectrum of a TMQ standard (typically around 230 nm).
-
Quantification: Prepare a calibration curve using standard solutions of TMQ of known concentrations. The concentration of TMQ in the sample extract is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly when coupled with a pyrolysis inlet for direct analysis of the solid rubber.
1. Sample Preparation: Pyrolysis
-
Place a small, accurately weighed amount of the aged rubber sample (typically 0.1-1.0 mg) into a pyrolysis cup.
-
The pyrolyzer rapidly heats the sample to a high temperature (e.g., 600 °C) in an inert atmosphere, causing thermal decomposition and volatilization of TMQ and other components.[2][3]
2. GC-MS Analysis
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 300 °C) to ensure separation of all volatile components.
-
Injector Temperature: 280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 40-500.
-
Identification: The mass spectrum of the TMQ peak is compared with a reference library for positive identification.
-
Quantification: A calibration curve is constructed by analyzing standard solutions of TMQ. Quantification is performed using the peak area of a characteristic ion of TMQ.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, provides a rapid method for analyzing the surface of the rubber sample.
1. Sample Preparation
-
Ensure the surface of the aged rubber sample is clean and representative of the bulk material.
-
No further preparation is typically required for ATR-FTIR analysis.[6]
2. FTIR-ATR Analysis
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Measurement Mode: Absorbance.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The concentration of TMQ can be correlated with the intensity of its characteristic absorption bands. For quantitative analysis, a calibration model, often based on Partial Least Squares (PLS) regression, is developed using a set of rubber samples with known TMQ concentrations.[7] The change in the carbonyl index (around 1720 cm⁻¹) can also be monitored to assess the extent of oxidation and the effectiveness of the antioxidant.[10]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for the quantification of TMQ in aged rubber samples.
Caption: Key characteristics of analytical methods for TMQ quantification.
References
- 1. Extraction Methods of Organic Components from Rubber Composites and Analysis of the Extract Using Gas Chromatography/Mass Spectrometry [journal.rubber.or.kr]
- 2. shimadzu.com [shimadzu.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Qualitative Analysis of Rubber (FTIR and EDX) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Analytical Techniques for the Characterization of Tofisopam, Mavacoxib, and Quinapril
In the landscape of pharmaceutical analysis, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount to ensure safety, efficacy, and quality. This guide provides a comprehensive cross-validation of analytical techniques for the characterization of three distinct drug molecules: Tofisopam, a benzodiazepine anxiolytic; Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID); and Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.
This document serves as a resource for researchers, scientists, and drug development professionals by objectively comparing the performance of various analytical methods, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity. The following tables summarize the quantitative performance of commonly employed analytical techniques for the characterization of Tofisopam, Mavacoxib, and Quinapril.
Table 1: Performance Characteristics of Analytical Techniques for Tofisopam
| Analytical Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) |
| RP-HPLC[1][2] | 10-60 | 2.75 | 8.855 | 98-103% |
| Derivative Spectrophotometry[3] | 2-20 | - | - | 99.40-100.28% |
| Difference Spectrophotometry[3] | 2-20 | - | - | 100.20% |
| TLC-Densitometry[3] | 2-20 (µ g/band ) | - | - | 98.98% |
| Spectrofluorometry[3] | 0.2-1.6 | - | - | 100.25% |
| Chiral HPLC[4] | - | 0.12 | - | 100 ± 1% |
Table 2: Performance Characteristics of Analytical Techniques for Mavacoxib
| Analytical Technique | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (% of Actual) |
| LC-MS/MS (in plasma)[5][6] | 5.0-2000 | 1.6 | 5.0 | 87% |
| LC-MS/MS (in rabbit plasma)[7] | 50-10,000 | - | - | 87% |
Table 3: Performance Characteristics of Analytical Techniques for Quinapril
| Analytical Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| RP-HPLC[8] | 50-150 | - | - |
| Capillary Column HPLC[9] | 1-100 | - | - |
| LDI-TOF-MS[9] | 1-100 | - | - |
| Capillary Zone Electrophoresis (in urine)[10] | - | 75 | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following protocols outline the key steps for the analysis of Tofisopam, Mavacoxib, and Quinapril using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
RP-HPLC Method for the Determination of Tofisopam[1][2]
-
Sample Preparation: A stock solution of Tofisopam is prepared in a suitable solvent like methanol. Working standards are then prepared by serial dilution of the stock solution to fall within the calibration range. For pharmaceutical formulations, a quantity of powdered tablets equivalent to a specific amount of Tofisopam is dissolved in the solvent, sonicated, filtered, and then diluted to the desired concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and methanol in a ratio of 10:90% v/v is effective.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection at 238 nm, the maximum absorbance wavelength for Tofisopam.[1][2]
-
Injection Volume: 20 µL.[11]
-
-
Validation Parameters: The method should be validated for system suitability, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, assay, robustness, and ruggedness as per ICH guidelines.[1][2]
LC-MS/MS Method for the Quantification of Mavacoxib in Plasma[13][14]
-
Sample Preparation:
-
To a microcentrifuge tube, add the plasma sample, standard, or quality control sample.
-
Add an internal standard (e.g., Celecoxib) solution.[12]
-
Perform protein precipitation by adding a solvent like methanol containing 1% formic acid.[12]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a suitable HPLC system to separate Mavacoxib from other plasma components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis: Quantify Mavacoxib concentrations by comparing the peak area ratio of Mavacoxib to the internal standard against a calibration curve.
RP-HPLC Method for the Determination of Quinapril[8]
-
Sample Preparation: Prepare a standard stock solution of Quinapril by dissolving a known amount in methanol. Further dilutions are made with methanol to achieve the desired concentrations for the calibration curve.
-
Chromatographic Conditions:
-
Column: An Inertsil C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of mixed phosphate buffer and acetonitrile in a 40:60 volume ratio.
-
Detection Wavelength: 239 nm.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, accuracy, precision, robustness, and ruggedness.[8]
Visualizing Analytical Workflows
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the typical workflows for HPLC and LC-MS/MS analyses.
Caption: A typical experimental workflow for HPLC analysis.
Caption: General workflow for Mavacoxib quantification by LC-MS/MS.[13]
Caption: Logical workflow for analytical method validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. krex.k-state.edu [krex.k-state.edu]
- 8. jetir.org [jetir.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of the angiotensin-converting enzyme inhibitor quinapril and its metabolite quinaprilat in pharmaceuticals and urine by capillary zone electrophoresis and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Efficacy of TMQ Derivatives as Improved Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, highly effective antioxidants is a cornerstone of research in mitigating oxidative stress-related pathologies. 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives have emerged as a promising class of synthetic antioxidants. This guide provides a comprehensive comparison of the efficacy of TMQ derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action, to aid in the evaluation and development of improved antioxidant therapies.
Comparative Antioxidant Activity of Dihydroquinoline Derivatives
The antioxidant potential of TMQ and its derivatives is typically evaluated through their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common methods used to quantify this activity, with the results often expressed as IC50 or EC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals). Lower values indicate higher antioxidant efficacy.
Recent studies on novel tetrahydroquinoline (THQ) derivatives, which are structurally similar to dihydroquinolines, have demonstrated their potent antioxidant capabilities. In an ABTS assay, a series of newly synthesized THQ compounds exhibited exceptional antioxidant activity, with EC50 values all below 10 μg/mL. This performance significantly surpassed that of the standard antioxidant, ascorbic acid, which had an EC50 of 35 μg/mL in the same study[1].
While direct comparative data for a wide range of TMQ derivatives is still emerging, studies on various quinoline and dihydroquinoline compounds provide valuable insights into their structure-activity relationships. For instance, certain 2-chloroquinoline-3-carbaldehyde derivatives have shown significant DPPH radical scavenging activity, with some compounds achieving over 85% inhibition of the DPPH radical, and one derivative reaching 92.96% scavenging activity.
Below is a comparative summary of the antioxidant activity of selected dihydroquinoline and related derivatives from various studies.
| Compound Class | Assay | IC50/EC50 Value (μM) | Reference Compound | Reference IC50/EC50 (μM) |
| Tetrahydroquinoline Derivatives | ABTS | < 10 µg/mL | Ascorbic Acid | 35 µg/mL |
| Dihydroquinazolin-4(1H)-ones | DPPH | 21.6 - 92.1 | Ascorbic Acid | 14.4 |
| Dihydroquinazolin-4(1H)-ones | ABTS | 22.4 - 92.7 | Ascorbic Acid | 14.9 |
Mechanism of Action: Beyond Radical Scavenging
The primary antioxidant mechanism of TMQ derivatives is attributed to their ability to donate a hydrogen atom from the amine group to neutralize free radicals. This action terminates the radical chain reactions that lead to cellular damage.
Furthermore, emerging evidence suggests that the antioxidant effects of dihydroquinoline derivatives may also be mediated through the modulation of cellular signaling pathways. A notable example is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Studies on various nitrogen-containing heterocyclic compounds, including quinoline derivatives, have highlighted their potential to activate this protective pathway.
Additionally, research on a hydroxylated TMQ derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated its ability to reduce oxidative stress and modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is intricately linked with inflammation and can be activated by oxidative stress. By inhibiting NF-κB, TMQ derivatives may exert anti-inflammatory effects, which are complementary to their direct antioxidant actions.
Experimental Protocols
Reproducible and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for the commonly employed DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow.
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (TMQ derivatives) and a standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the TMQ derivatives and the standard antioxidant in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay:
-
To a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the solvent and 100 µL of the respective sample concentration.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Reagents and Equipment:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (TMQ derivatives) and a standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the TMQ derivatives and the standard antioxidant in the appropriate solvent to prepare a series of concentrations.
-
Assay:
-
To a 96-well microplate, add 10 µL of the various concentrations of the test compounds or standard.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
A control well should contain 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation: Incubate the microplate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is then determined.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant activity assessment.
Caption: Nrf2-mediated antioxidant response pathway.
References
A Comparative Guide to the Hepatoprotective Effects of Thymoquinone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective effects of Thymoquinone (TMQ), the primary bioactive compound in Nigella sativa, and its derivatives. The information presented is based on available experimental data, focusing on key performance indicators of liver protection. While extensive research has been conducted on TMQ, studies directly comparing a wide range of its synthetic derivatives for hepatoprotective activity are limited. This guide summarizes the existing data to aid in research and development.
Executive Summary
Thymoquinone has consistently demonstrated significant hepatoprotective properties across various experimental models of liver injury. Its primary mechanisms of action involve potent antioxidant and anti-inflammatory activities. Data suggests that TMQ can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4), paracetamol, and diazinon. While the synthesis of TMQ derivatives for other therapeutic areas, such as oncology, is an active area of research, their evaluation for hepatoprotective effects is less documented. This guide will focus primarily on the robust data available for TMQ and include information on derivatives where accessible.
Data Presentation: A Comparative Analysis of Thymoquinone's Hepatoprotective Efficacy
The following tables summarize the quantitative data from various studies, showcasing the effects of TMQ on key biomarkers of liver function and health in different models of hepatotoxicity.
Table 1: Effect of Thymoquinone on Liver Enzyme Levels in Rodent Models of Hepatotoxicity
| Hepatotoxin | Animal Model | TMQ Dosage | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP) | Citation(s) |
| Carbon Tetrachloride (CCl4) | Mice | 10 mg/kg | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | [1] |
| Paracetamol | Rats | Not specified | Significantly lowered vs. paracetamol group | Significantly lowered vs. paracetamol group | Reduction observed | [2] |
| Diazinon | Mice | 1.25 & 5 mg/kg | Significant decrease vs. diazinon group | Significant decrease vs. diazinon group | Significant decrease vs. diazinon group | [3] |
Table 2: Antioxidant Effects of Thymoquinone in Toxin-Induced Liver Injury
| Hepatotoxin | Animal Model | TMQ Dosage | Glutathione (GSH) / Total Thiol Molecules (TTM) | Superoxide Dismutase (SOD) | Malondialdehyde (MDA) / Lipid Peroxidation (LPO) | Nitric Oxide (NO) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Carbon Tetrachloride (CCl4) | Mice | 10 mg/kg | Increased | Increased | - | - |[1] | | tert-Butyl Hydroperoxide (TBHP) | Isolated Rat Hepatocytes | 1 mM | Prevented depletion | - | - | - |[4] | | Diazinon | Mice | 1.25 & 5 mg/kg | Significant improvement in TTM | - | Remarkable decrease in LPO | Remarkable decrease |[3] | | Diazinon | Rats | 40 mg/kg (TMQ), 0.5 mg/kg (Nano-TMQ) | Increased | Increased | Decreased | Decreased |[5] |
Table 3: Anti-inflammatory Effects of Thymoquinone in Hepatotoxicity Models
| Hepatotoxin | Animal Model | TMQ Dosage | Tumor Necrosis Factor-alpha (TNF-α) | Interleukin-6 (IL-6) |
| Diazinon | Rats | 40 mg/kg (TMQ), 0.5 mg/kg (Nano-TMQ) | Marked reduction | Marked reduction |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
In-Vivo Hepatotoxicity Induction and Treatment
-
Animal Models: Male Wistar rats or Swiss albino mice are commonly used.[1][2]
-
Hepatotoxin Administration:
-
Carbon Tetrachloride (CCl4): Administered intraperitoneally (i.p.), often as a single dose or twice a week for chronic models, typically mixed with olive oil.[1]
-
Paracetamol (Acetaminophen): Administered orally (p.o.) at a toxic dose to induce liver injury.[2]
-
Diazinon (DZN): Administered intraperitoneally to induce oxidative stress-mediated liver damage.[3]
-
-
Test Compound Administration: Thymoquinone or its derivatives are typically dissolved in a suitable vehicle (e.g., corn oil, olive oil) and administered orally or intraperitoneally before or after the toxin challenge.[1][3]
Assessment of Hepatoprotective Effects
-
Serum Biochemical Analysis:
-
Tissue Homogenate Preparation:
-
Animals are euthanized, and liver tissues are immediately excised, washed with ice-cold saline.
-
A portion of the liver is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain the supernatant for antioxidant and lipid peroxidation assays.[3]
-
-
Antioxidant Status Assays:
-
Glutathione (GSH) or Total Thiol Molecules (TTM): Measured using Ellman's reagent (DTNB), which reacts with thiol groups to produce a colored compound detectable by spectrophotometry.[3]
-
Superoxide Dismutase (SOD): Activity is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
Malondialdehyde (MDA): As an indicator of lipid peroxidation, MDA levels are determined by the thiobarbituric acid reactive substances (TBARS) assay, which forms a pink-colored complex measured spectrophotometrically.[5]
-
-
Inflammatory Cytokine Analysis:
-
Levels of TNF-α and IL-6 in liver homogenates or serum are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Histopathological Examination:
-
A portion of the liver tissue is fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Histological changes such as necrosis, inflammation, and fatty degeneration are observed under a light microscope.[3]
-
Mandatory Visualizations
Signaling Pathways of Thymoquinone's Hepatoprotective Action
The hepatoprotective effects of Thymoquinone are mediated through the modulation of several key signaling pathways, primarily related to antioxidant defense and inflammation.
Caption: Signaling pathways of TMQ in hepatoprotection.
Experimental Workflow for Evaluating Hepatoprotective Agents
The following diagram illustrates a standard workflow for the in-vivo evaluation of the hepatoprotective effects of compounds like TMQ and its derivatives.
Caption: In-vivo experimental workflow.
Conclusion and Future Directions
The available evidence strongly supports the hepatoprotective effects of Thymoquinone, primarily through its antioxidant and anti-inflammatory properties.[2][5] It effectively reduces liver enzyme levels, mitigates oxidative stress, and downregulates pro-inflammatory cytokines in various models of liver injury.[1][3] While synthetic analogs and derivatives of TMQ have been developed, particularly for anti-cancer applications, their potential as hepatoprotective agents remains a largely unexplored area. Future research should focus on the systematic evaluation of these derivatives to establish structure-activity relationships for hepatoprotection. This could lead to the development of novel, more potent, and safer therapeutic agents for the prevention and treatment of liver diseases.
References
- 1. Thymoquinone, an Active Constituent of Black Seed Attenuates CCl4 Induced Liver Injury in Mice via Modulation of Antioxidant Enzymes, PTEN, P53 and VEGF Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone's hepatoprotective effects in rodent liver damage. [wisdomlib.org]
- 3. Thymoquinone attenuates hepatotoxicity and oxidative damage caused by diazinon: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of thymoquinone in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance of TMQ in Diverse Elastomer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used antioxidant, across various elastomer matrices. The information presented is supported by experimental data from scientific literature, offering insights into its effects on curing characteristics, mechanical properties, and aging resistance.
Executive Summary
This compound (TMQ) is a potent antioxidant employed to enhance the durability and service life of rubber products by mitigating degradation caused by heat and oxygen.[1][2][3][4] Its primary function is to scavenge free radicals, thereby interrupting the oxidative chain reactions that lead to the deterioration of the elastomer's physical properties.[2] This guide demonstrates that while TMQ is a versatile antioxidant suitable for a range of elastomers including natural rubber, nitrile rubber, styrene-butadiene rubber, and chloroprene rubber, its effectiveness and impact on the final properties of the vulcanizate can vary depending on the specific elastomer matrix and the curing system employed.[4][5]
Comparative Performance Data
The following tables summarize the quantitative effects of TMQ on the properties of different elastomers based on experimental findings.
Table 1: Effect of TMQ on Curing Characteristics
| Elastomer Matrix | TMQ Loading (phr) | Effect on Scorch Time (ts2) | Effect on Optimum Cure Time (t90) | Effect on Torque (MH-ML) | Source |
| Natural Rubber (NR) | Not specified | Marginal increase | Decrease | Decrease | [6] |
| EPDM (Peroxide Cured) | Not specified | - | - | Significant decrease in cure extent | [7] |
| EPDM (Sulfur Cured) | Not specified | - | - | 10% lower cure rate | [7] |
| Nitrile Rubber (NBR) | Not specified | Shortened | - | Lower crosslink density | [8] |
Table 2: Effect of TMQ on Mechanical Properties (Unaged)
| Elastomer Matrix | TMQ Loading (phr) | Tensile Strength | Elongation at Break | Hardness | Source |
| Styrene-Butadiene Rubber (SBR) | 1 | 18.3 MPa (vs. 14.92 MPa for blank) | - | - | [9] |
| EPDM | Not specified | Slightly lower than control | Higher than control | Slightly lower than control | [8] |
Table 3: Effect of TMQ on aAged Mechanical Properties
| Elastomer Matrix | Aging Conditions | TMQ Loading (phr) | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) | Source |
| Natural Rubber (NR) | 85°C / 96 hrs | Not specified | 96% (vs. 55% for blank) | 88% (vs. 62% for blank) | [6] |
| Styrene-Butadiene Rubber (SBR) | 7 days | 1 | 71.97% (vs. 50.27% for blank) | - | [9] |
| Chloroprene/Butadiene Rubber (CR/BR) Blend | Elevated Temperature | 3 | Less effective than 6PPD and MBI | - | [10] |
| EPDM (Peroxide Cured) | Thermo-oxidative aging | Not specified | Significant reduction in retention at high temperatures | - | [7] |
Experimental Protocols
The data presented in this guide is based on standard rubber testing methodologies. Below are detailed descriptions of the key experimental protocols typically employed to evaluate the performance of antioxidants like TMQ in elastomer matrices.
Curing Characteristics
The curing characteristics of the rubber compounds are typically determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).
-
Procedure: A sample of the uncured rubber compound is placed in a heated, sealed chamber containing an oscillating rotor or die. The instrument measures the torque required to oscillate the rotor as the rubber vulcanizes.
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound, which is related to the crosslink density.
-
Scorch Time (ts2): The time it takes for the torque to rise by two units above the minimum torque, representing the onset of vulcanization and a measure of processing safety.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time for achieving a desired state of cure.
-
Mechanical Properties Testing
Tensile properties are fundamental indicators of a rubber's performance and are measured using a universal testing machine.
-
Procedure: Dumbbell-shaped specimens of the vulcanized rubber are stretched at a constant rate until they break.
-
Key Properties Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%), which indicates the stiffness of the material.
-
Accelerated Aging Tests
To evaluate the long-term performance and antioxidant effectiveness, rubber samples are subjected to accelerated aging conditions.
-
Procedure: Vulcanized rubber specimens are placed in a hot air oven at a specified elevated temperature for a defined period (e.g., 70°C for 168 hours). After aging, the mechanical properties are re-measured.
-
Evaluation: The retention of mechanical properties (e.g., tensile strength, elongation at break) is calculated as a percentage of the unaged properties. A higher retention value indicates better aging resistance.
Visualizing the Science
Antioxidant Mechanism of TMQ
TMQ functions as a radical scavenger to protect elastomers from oxidative degradation. The following diagram illustrates this fundamental mechanism.[2][11]
Caption: Antioxidant mechanism of TMQ in an elastomer matrix.
Experimental Workflow for Performance Evaluation
The evaluation of TMQ's performance in an elastomer matrix follows a systematic workflow, from compounding to final property analysis.
Caption: A typical experimental workflow for evaluating TMQ performance.
References
- 1. What are the types of rubber antionxidant agents?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. nbinno.com [nbinno.com]
- 3. Rubber Antioxidant TMQ: Benefits, Uses, and Properties [chembroad.com]
- 4. Poly (1,2-dihydro-2,2,4-trimethylquinoline)-Application as a rubber antiaging agent_Chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TMQ - Joss Elastomers & Chemicals [joss.nl]
Trimetazidine (TMQ): A Comparative Guide to its Role in Preventing Metal-Catalyzed Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimetazidine (TMQ or TMZ), a metabolic agent with known anti-ischemic properties, and its potential role in preventing metal-catalyzed oxidation. Emerging evidence suggests that Trimetazidine may exert some of its protective effects through the chelation of transition metal ions like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), which are key catalysts in the generation of damaging reactive oxygen species (ROS).
This document compares the efficacy of Trimetazidine with established metal chelators—EDTA, Deferoxamine, and Tetrathiomolybdate—in mitigating metal-catalyzed oxidative damage to biomolecules. The information is presented to aid researchers and drug development professionals in evaluating the potential of Trimetazidine as a therapeutic agent targeting oxidative stress.
It is important to note that the abbreviation "TMQ" is also used for 2,2,4-trimethyl-1,2-dihydroquinoline, a potent antioxidant used in the rubber industry that has been shown to inhibit oxidation catalyzed by heavy metals. This guide, however, focuses on the pharmaceutical applications of Trimetazidine.
Comparative Efficacy in Preventing Metal-Catalyzed Oxidation
The following table summarizes the available quantitative data on the efficacy of Trimetazidine and other chelating agents in preventing metal-catalyzed oxidation in various experimental models. Direct comparative studies are limited; therefore, data from different studies are presented to provide a broader perspective.
| Compound | Experimental Model | Metal Ion | Concentration Range Tested | Key Findings | Reference |
| Trimetazidine (TMZ) | Copper-catalyzed LDL oxidation | Cu²⁺ | 0.02 - 2.20 mM | Significant protection against conjugated diene formation. | [1] |
| Iron/Ascorbate-catalyzed LDL oxidation | Fe²⁺ | 0.02 - 2.20 mM | Significant protection against LDL oxidation. | [1] | |
| H₂O₂-induced DNA damage in Jurkat cells | - | 0.02 - 2.20 mM | Up to 30% reduction in DNA damage. | [1] | |
| EDTA | Copper-catalyzed LDL oxidation | Cu²⁺ | 1 - 10 µM | Biphasic effect: potentiation at low concentrations, inhibition at higher concentrations. Complete inhibition at equimolar concentrations to copper in simple buffer systems. | [2] |
| Metal-catalyzed protein oxidation | Fe²⁺ | Not specified | Inhibits metal-dependent enzymes by removing the metal ion. | [3] | |
| Deferoxamine (DFO) | Iron-dependent lipid peroxidation in brain synaptosomes | Fe²⁺ | Not specified | Dose-dependent inhibition in phosphate buffer. Can stimulate peroxidation in saline under certain conditions. | [4] |
| Iron-catalyzed hydroxyl radical formation | Fe²⁺ | Not specified | Inhibits peroxidation at all concentrations tested. | [5] | |
| H₂O₂-induced apoptosis in mesenchymal stem cells | Fe²⁺ (implicated) | 5 µM (pre-treatment) | Significantly protects against H₂O₂-induced oxidative stress. | [6] | |
| Tetrathiomolybdate (TTM) | Copper-dependent processes in vivo | Cu²⁺ | 33-66 ppm in diet | Reduces bioavailable copper, indicated by a 47% reduction in serum ceruloplasmin. | [7] |
| Copper-dependent cell proliferation | Cu²⁺ | IC₅₀ of 1.4 ± 0.3 µmol/L (HUVEC proliferation) | Inhibits superoxide dismutase 1 (SOD1) activity by binding copper. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Copper-Catalyzed LDL Oxidation Assay
Objective: To assess the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL) induced by copper ions.
Methodology:
-
LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.
-
Initiation of Oxidation: LDL (e.g., 0.1 mg/mL) is incubated at 37°C in a phosphate-buffered saline (PBS) solution.
-
Addition of Test Compound: The test compound (e.g., Trimetazidine, EDTA) is added at various concentrations to the LDL solution.
-
Induction of Oxidation: Oxidation is initiated by the addition of a solution of copper sulfate (CuSO₄) to a final concentration of, for example, 5 µM.
-
Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The lag phase, which represents the time before rapid oxidation begins, is calculated. A longer lag phase in the presence of the test compound indicates antioxidant activity.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
Objective: To quantify DNA strand breaks in individual cells as a measure of DNA damage.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., Jurkat cells) is cultured and treated with an oxidizing agent (e.g., H₂O₂) in the presence or absence of the test compound (e.g., Trimetazidine).
-
Cell Embedding: The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Protein Carbonylation Assay
Objective: To measure the level of protein carbonyl groups, a common marker of protein oxidation.
Methodology:
-
Protein Sample Preparation: Protein samples (e.g., from cell lysates or purified protein solutions) are prepared.
-
Derivatization with DNPH: The carbonyl groups in the protein samples are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable dinitrophenylhydrazone product.
-
Precipitation and Washing: The derivatized proteins are precipitated with trichloroacetic acid (TCA) to remove excess DNPH. The protein pellet is then washed multiple times with an ethanol/ethyl acetate solution.
-
Solubilization: The final protein pellet is dissolved in a strong denaturant, such as 6 M guanidine hydrochloride.
-
Spectrophotometric Measurement: The absorbance of the dinitrophenylhydrazone adducts is measured spectrophotometrically at a wavelength of approximately 375 nm.
-
Quantification: The carbonyl content is calculated based on the molar extinction coefficient of DNPH and normalized to the protein concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanisms of metal-catalyzed oxidation and the points of intervention for chelating agents like Trimetazidine.
Caption: Mechanism of metal-catalyzed oxidation and intervention by chelators.
Caption: General experimental workflow for evaluating antioxidant efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Stimulation and inhibition of iron-dependent lipid peroxidation by desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the iron-catalysed formation of hydroxyl radicals from superoxide and of lipid peroxidation by desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,2,4-Trimethyl-1,2-dihydroquinoline
The following guide provides essential safety and logistical information for the proper disposal of 2,2,4-Trimethyl-1,2-dihydroquinoline, a compound commonly used as an antioxidant in rubbers and plastics.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard and Toxicity Profile
This compound is classified as harmful to aquatic life with long-lasting effects.[2][3][4] Some safety data sheets also indicate that it may be harmful if swallowed.[5] Due to its environmental persistence and potential health hazards, it must be treated as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[6][7]
The following table summarizes key toxicity data, underscoring the importance of proper disposal to prevent environmental release.
| Test Organism | Exposure Duration | Result | Reference |
| Fish (Danio rerio) | 96 hours | LL0 > 100 mg/L | [2] |
| Daphnia magna (Aquatic Invertebrate) | 48 hours | EL0 - 6.3 mg/L | [2] |
| Algae (Desmodesmus subspicatus) | 72 hours | EL0 >= 100 mg/L | [2] |
| Activated Sludge (Microorganisms) | 3 hours | EC50 > 10,000 mg/L | [2] |
| Rat (Oral LD50) | N/A | 2225 mg/kg | [8] |
| Rabbit (Dermal LD50) | N/A | >5010 mg/kg | [8] |
Experimental Protocol for Safe Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or chemical splash goggles.[2][5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5][6][7] Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.[9]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider impervious clothing.[2][5][6]
-
Respiratory Protection: Handle the chemical in a well-ventilated area.[5][10] If dust or aerosols may be generated or if exposure limits are exceeded, use a full-face respirator.[2][5]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions.[7]
-
Solid Waste: Collect solid this compound waste, including contaminated disposable items like weighing paper, pipette tips, and gloves, in a clearly labeled, sealable container designated for hazardous waste.[6][7]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used.[7]
-
Contaminated Labware: Non-disposable contaminated labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste.
Spill and Leakage Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]
-
Remove Ignition Sources: Eliminate all sources of ignition as the compound is combustible.[5][11]
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or absorbent paper to contain and collect the material.[11][12][13] For solid spills, carefully sweep or scoop the material to avoid creating dust.[8]
-
Collection: Place all contaminated materials into a suitable, closed, and properly labeled container for disposal.[3][5][11] Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[11]
-
Decontamination: Wash the spill area thoroughly, first with 60-70% ethanol and then with soap and water.[11] Collect all cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Prevent the spilled chemical from entering drains, sewers, or waterways.[3][4][5]
Waste Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[6][7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Keep containers tightly closed.[5][10] Secondary containment is recommended to manage any potential leaks.[7]
Final Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[3][5] Provide them with a complete inventory of the waste.[7]
-
Approved Disposal Methods: The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5] Another option is to dissolve the material in a combustible solvent and burn it in an approved chemical incinerator.[3] Landfilling in a licensed facility may be an option in some jurisdictions, but incineration is generally preferred for organic compounds.[4]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or disposal in a sanitary landfill.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Incompatible Materials
To prevent dangerous reactions, do not mix this compound waste with the following materials:
The chemical may also be sensitive to prolonged exposure to air and light.[2][5][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. recarroll.com [recarroll.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. harwick.com [harwick.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2,4-Trimethyl-1,2-dihydroquinoline
Essential safety and logistical protocols for the handling and disposal of 2,2,4-Trimethyl-1,2-dihydroquinoline are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers and the integrity of experimental outcomes.
This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling, and protocols for the safe disposal of this compound, a compound commonly utilized in various research and development applications.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound.[1][2][3]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with dust, vapors, or splashes. |
| Skin Protection | Chemical-resistant and impervious clothing; fire/flame resistant clothing may also be necessary.[1][3] Wear compatible chemical-resistant gloves.[3] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] | To protect against inhalation of dust or vapors, especially in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are essential to minimize risk. The following workflow outlines the key steps for working with this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Handling Advice:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid the formation of dust and breathing of vapors or mists.[2][5]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling the substance.[6]
-
Keep containers tightly closed when not in use.[6]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Collect waste material in a suitable, closed, and clearly labeled container for disposal.[5]
-
Do not allow the chemical to enter drains or waterways.[2][5]
Disposal Method:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
This material may be classified as non-hazardous waste in some jurisdictions, but it is crucial to consult local regulations.[6] Burying in a licensed landfill may be an option if permitted.[6]
Contaminated Packaging:
-
If a container is empty but retains product residue, all label precautions must be followed.
-
Containers should be transported with all closures in place.
-
Do not reuse empty containers.[6] Dispose of them according to national or local regulations.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
